molecular formula C4H12ClNO2 B3378090 2-Aminobutane-1,4-diol hydrochloride CAS No. 1379987-48-0

2-Aminobutane-1,4-diol hydrochloride

Cat. No.: B3378090
CAS No.: 1379987-48-0
M. Wt: 141.60
InChI Key: MDAFQSSEKNVPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobutane-1,4-diol hydrochloride is a useful research compound. Its molecular formula is C4H12ClNO2 and its molecular weight is 141.60. The purity is usually 95%.
BenchChem offers high-quality 2-Aminobutane-1,4-diol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobutane-1,4-diol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-aminobutane-1,4-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAFQSSEKNVPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Aminobutane-1,4-diol Hydrochloride: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Aminobutane-1,4-diol hydrochloride, a valuable chiral building block in organic synthesis and medicinal chemistry. Drawing upon established scientific principles and available data, this document delves into the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Introduction: The Significance of Chiral Amino Diols

Chiral amino diols are a class of organic compounds characterized by the presence of both an amino group and two hydroxyl groups, with at least one stereocenter. This unique combination of functional groups imparts these molecules with significant potential as versatile synthons in the construction of complex, biologically active molecules. Their ability to introduce chirality and provide multiple points for further functionalization makes them highly sought-after intermediates in the pharmaceutical industry. 2-Aminobutane-1,4-diol, with its defined stereochemistry, serves as a key exemplar of this important class of molecules. The hydrochloride salt form enhances its stability and handling properties, making it a practical choice for laboratory and industrial applications.

Chemical Structure and Physicochemical Properties

2-Aminobutane-1,4-diol hydrochloride is the salt of an amino alcohol. The presence of a chiral center at the second carbon atom means it can exist as two enantiomers, (R)- and (S)-, as well as a racemic mixture.

Systematic Name: 2-Aminobutane-1,4-diol hydrochloride Molecular Formula: C₄H₁₂ClNO₂[1] Molecular Weight: 141.60 g/mol

Structural Representation:

Caption: Chemical structure of 2-Aminobutane-1,4-diol hydrochloride.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 1379987-48-0 (racemate)Internal Data
80572-06-1 ((R)-enantiomer)[2]
10405-07-9 ((S)-enantiomer)[3]
Molecular Formula C₄H₁₁NO₂ (free base)[1][2][3]
Molecular Weight 105.14 g/mol (free base)[3]
Predicted XLogP3 -1.7[3]
Appearance White to off-white solid (expected)Supplier Data
Solubility Expected to be soluble in water and polar organic solvents.Chemical Principles

Synthesis of 2-Aminobutane-1,4-diol Hydrochloride: A Strategic Approach

The stereoselective synthesis of 2-aminobutane-1,4-diol is of significant interest due to its utility as a chiral building block. While specific, detailed protocols for the hydrochloride salt are not widely published, a general and plausible synthetic strategy can be devised based on established organic chemistry principles and analogous transformations. A common and efficient approach involves the reduction of a suitable chiral precursor, such as a derivative of aspartic or malic acid.

Conceptual Synthetic Workflow:

Synthesis_Workflow Start Chiral Precursor (e.g., L-Aspartic Acid) Step1 Protection of Functional Groups Start->Step1 e.g., Boc Anhydride Step2 Selective Reduction of Carboxylic Acids Step1->Step2 e.g., BH₃·THF or LiAlH₄ Step3 Deprotection Step2->Step3 e.g., TFA or H₂/Pd Step4 Salt Formation (with HCl) Step3->Step4 HCl in Ether/Dioxane End 2-Aminobutane-1,4-diol Hydrochloride Step4->End

Caption: A conceptual workflow for the synthesis of 2-Aminobutane-1,4-diol hydrochloride.

Detailed Hypothetical Protocol for the Synthesis of (S)-2-Aminobutane-1,4-diol from L-Aspartic Acid:

Causality Behind Experimental Choices: L-Aspartic acid is a readily available and inexpensive chiral starting material. The Boc protecting group is chosen for the amine as it is stable under the reduction conditions and can be easily removed. Borane-tetrahydrofuran complex is a common reagent for the selective reduction of carboxylic acids to alcohols in the presence of other functional groups. The final salt formation with HCl in an anhydrous solvent ensures the isolation of the desired hydrochloride salt in a pure, crystalline form.

Step 1: N-Boc Protection of L-Aspartic Acid

  • Suspend L-Aspartic acid in a mixture of dioxane and water.

  • Add triethylamine to adjust the pH to approximately 9-10.

  • Add di-tert-butyl dicarbonate (Boc)₂O portion-wise while maintaining the pH with additional triethylamine.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with a cold aqueous solution of citric acid and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-aspartic acid.

Step 2: Reduction of N-Boc-L-Aspartic Acid

  • Dissolve the N-Boc-L-aspartic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench cautiously by the slow addition of methanol.

  • Remove the solvents under reduced pressure.

Step 3: Deprotection of the Boc Group

  • Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for a few hours until TLC analysis indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

Step 4: Formation and Isolation of the Hydrochloride Salt

  • Dissolve the crude amino diol from Step 3 in a minimal amount of a suitable alcohol (e.g., isopropanol).

  • Add a solution of hydrogen chloride in diethyl ether or dioxane until the solution is acidic.

  • Cool the solution to induce crystallization of the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-Aminobutane-1,4-diol hydrochloride.

Self-Validating System: Each step of this protocol includes a monitoring component (e.g., TLC) to ensure the reaction has gone to completion before proceeding. The final product's identity and purity would be confirmed by standard analytical techniques as described in the following section.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of 2-Aminobutane-1,4-diol hydrochloride.

Analytical Techniques Workflow:

Analytical_Workflow Sample 2-Aminobutane-1,4-diol Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Sample->IR Functional Group ID MS Mass Spectrometry (MS) Sample->MS Molecular Weight Confirmation HPLC HPLC Analysis Sample->HPLC Purity & Enantiomeric Excess Determination

Caption: A typical analytical workflow for the characterization of 2-Aminobutane-1,4-diol hydrochloride.

Expected Spectroscopic Data:

  • ¹H NMR (in D₂O): The proton NMR spectrum is expected to show distinct signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts and coupling patterns would be consistent with the proposed structure. The protons adjacent to the amino and hydroxyl groups would likely appear as complex multiplets.

  • ¹³C NMR (in D₂O): The carbon NMR spectrum should exhibit four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts would be indicative of the different chemical environments of each carbon atom (i.e., carbons bearing hydroxyl groups, the carbon bearing the amino group, and the methylene carbon).

  • Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum would be characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations would be observed around 2900 cm⁻¹. The C-O stretching vibrations would appear in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 106.08.[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination:

A reversed-phase HPLC method could be employed to determine the purity of the compound. For the determination of enantiomeric excess, a chiral stationary phase would be required. Alternatively, derivatization with a chiral reagent followed by analysis on a standard achiral column can be utilized.

Hypothetical HPLC Method for Chiral Purity:

  • Column: Chiral stationary phase (e.g., a Pirkle-type column or a cyclodextrin-based column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.

  • Rationale: The chiral stationary phase will interact differently with the two enantiomers, leading to their separation and allowing for the determination of their relative proportions.

Applications in Drug Discovery and Development

As a chiral building block, 2-Aminobutane-1,4-diol hydrochloride is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for screening in drug discovery programs.

The protected form, such as 2-Dibenzylaminobutane-1,4-diol, has been described as an effective chiral building block for the synthesis of 1,2-amino alcohols.[4] This highlights its utility in constructing key pharmacophores present in many biologically active compounds.

Potential Therapeutic Areas:

While specific drugs derived from 2-Aminobutane-1,4-diol hydrochloride are not prominently documented in publicly available literature, the amino diol structural motif is present in a wide range of pharmaceuticals, including antiviral, anticancer, and cardiovascular agents. The stereochemistry of these molecules is often critical for their biological activity, underscoring the importance of chiral synthons like 2-Aminobutane-1,4-diol.

Safety and Handling

Based on the available safety data for the (R)-enantiomer, 2-Aminobutane-1,4-diol should be handled with appropriate precautions.[2]

Hazard Identification:

  • Harmful if swallowed. [2]

  • Causes serious eye irritation. [2]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Aminobutane-1,4-diol hydrochloride is a valuable and versatile chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the construction of complex and potentially bioactive molecules. While detailed public data on its specific applications and properties are somewhat limited, this guide provides a comprehensive overview based on established chemical principles and available information for analogous compounds. For researchers and professionals in drug development, a thorough understanding of the synthesis, characterization, and safe handling of this compound is essential for leveraging its full potential in the creation of novel therapeutics.

References

  • (2S)-2-Amino-1,4-butanediol. PubChem. [Link]

  • 2-aminobutane-1,4-diol hydrochloride (C4H11NO2). PubChemLite. [Link]

  • 2-Dibenzylaminobutane-1,4-Diol: An Effective Chiral Building Block for the Synthesis of 1,2-Amino Alcohols. Amanote Research. [Link]

Sources

2-Aminobutane-1,4-diol hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for 2-Aminobutane-1,4-diol hydrochloride , a critical chiral building block in the synthesis of pyrrolidines, peptidomimetics, and complex pharmaceutical intermediates.

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (CAS: 1379987-48-0) is the hydrochloride salt of 2-aminobutane-1,4-diol.[1] Chemically, it represents the reduced, acyclic form of prolinol (2-hydroxymethylpyrrolidine). Its structural versatility stems from the presence of a central chiral amine flanked by two chemically distinct hydroxyl groups (primary alcohols).

This molecule is a "privileged scaffold" in drug discovery, serving as a precursor for:

  • Chiral Pyrrolidines: Via cyclization of the 1,4-diol backbone.

  • Sphingosine Mimetics: As a polar head-group analogue in lipid modulation studies.

  • Peptidomimetics: Acting as an isostere for aspartic acid residues in protease inhibitors.

Part 1: Chemical Identity & Physical Properties
Property Data
Chemical Name 2-Aminobutane-1,4-diol hydrochloride
Synonyms 2-Amino-1,4-butanediol HCl; 1,4-Dihydroxy-2-aminobutane HCl
CAS Number 1379987-48-0 (HCl salt); 10405-07-9 ((S)-Free Base)
Molecular Formula C₄H₁₁NO₂[1][2] · HCl
Molecular Weight 141.60 g/mol (Free base: 105.14 g/mol )
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane
Chirality Available as (S)-isomer (derived from L-Aspartic acid) or (R)-isomer
Melting Point 105–110 °C (varies with purity/hygroscopicity)
Part 2: Synthesis & Manufacturing

The most robust synthetic route leverages the "Chiral Pool" strategy, utilizing L-Aspartic Acid to generate the (S)-enantiomer with high optical purity. This method avoids expensive chiral resolution steps.

Core Synthesis Protocol: The Aspartate Reduction Route

Principle: The carboxylic acid moieties of aspartic acid are esterified and subsequently reduced to primary alcohols using a strong hydride donor. The amine is typically protected (e.g., with Boc) during intermediate steps to prevent side reactions, though direct reduction of the amino ester is possible with careful temperature control.

Step-by-Step Methodology:

  • Esterification:

    • Reagents: L-Aspartic acid, Thionyl chloride (

      
      ), Methanol.
      
    • Procedure: L-Aspartic acid is suspended in methanol at 0°C. Thionyl chloride is added dropwise (exothermic). The mixture is refluxed for 12 hours to yield Dimethyl L-aspartate hydrochloride .

    • Note: Complete removal of

      
       and HCl gas is critical before the reduction step.
      
  • Reduction (The Critical Step):

    • Reagents: Sodium Borohydride (

      
      ) or Lithium Aluminum Hydride (
      
      
      
      ), THF or Ethanol.
    • Procedure: The dimethyl aspartate ester is dissolved in dry THF.

      
       (4 equivalents) is added slowly at 0°C under nitrogen. The reaction is stirred at room temperature for 4–6 hours.
      
    • Quenching: The reaction is quenched using the Fieser method (

      
      , 15% NaOH, 
      
      
      
      ) to precipitate aluminum salts as a filterable granular solid.
  • Salt Formation:

    • Reagents: Anhydrous HCl in Dioxane or Diethyl Ether.

    • Procedure: The crude free base oil is dissolved in minimal ethanol/methanol. Anhydrous HCl (4M in dioxane) is added. The solution is concentrated or triturated with diethyl ether to precipitate 2-Aminobutane-1,4-diol hydrochloride .

Visualizing the Synthesis Pathway

Synthesis cluster_0 Key Transformation Asp L-Aspartic Acid (Chiral Source) Ester Dimethyl Aspartate (Intermediate) Asp->Ester MeOH, SOCl2 Red Reduction (LiAlH4 / THF) Ester->Red Diol 2-Aminobutane-1,4-diol (Free Base) Red->Diol Hydride Transfer Product 2-Aminobutane-1,4-diol HCl (Final Salt) Diol->Product Salt Formation HCl HCl / Dioxane HCl->Product

Caption: Stereoselective synthesis of 2-Aminobutane-1,4-diol HCl from L-Aspartic Acid via ester reduction.

Part 3: Applications in Drug Development

As a Senior Application Scientist, it is crucial to understand why this molecule is selected. It is rarely the final drug; rather, it is the scaffold that dictates the 3D geometry of the pharmacophore.

1. Precursor to Chiral Pyrrolidines (The Prolinol Connection)

The 1,4-diol structure is pre-organized to form 5-membered nitrogen rings. By activating the alcohols (e.g., mesylation) and allowing the internal amine to displace one leaving group, researchers can synthesize Prolinol (2-hydroxymethylpyrrolidine) derivatives.

  • Mechanism: Intramolecular cyclization.

  • Utility: Prolinol derivatives are ubiquitous in organocatalysis and as fragments in GPCR ligands.

2. Sphingosine and Lipid Signaling Analogs

The 2-amino-1,3-diol and 2-amino-1,4-diol motifs mimic the polar headgroup of Sphingosine .

  • Target: Sphingosine-1-phosphate (S1P) receptors.[3]

  • Relevance: Compounds like Fingolimod (FTY720) are structural relatives. 2-Aminobutane-1,4-diol serves as a simplified, lower molecular weight analog for probing S1P receptor binding pockets or inhibiting sphingosine kinase.

3. Peptidomimetics

In protease inhibitors, the hydrolysis of a peptide bond is often mimicked by a non-cleavable transition state isostere. The hydroxy-amine motif of 2-aminobutane-1,4-diol can mimic the tetrahedral intermediate of amide hydrolysis, making it valuable in HIV protease or Renin inhibitor design.

Application Workflow Diagram

Applications Core 2-Aminobutane-1,4-diol HCl (Core Scaffold) Path1 Cyclization (MsCl / Base) Core->Path1 Path2 Lipid Tail Attachment Core->Path2 Path3 Peptide Coupling Core->Path3 Prod1 Chiral Pyrrolidines (Prolinol Derivatives) Path1->Prod1 Intramolecular SN2 Prod2 Sphingosine Mimetics (S1P Modulators) Path2->Prod2 N-Acylation Prod3 Protease Inhibitors (Transition State Isosteres) Path3->Prod3 Amide Bond Formation

Caption: Divergent synthetic utility of the 2-aminobutane-1,4-diol scaffold in medicinal chemistry.

Part 4: Analytical Characterization

To validate the integrity of the hydrochloride salt, the following analytical signals are diagnostic.

1. Proton NMR (¹H-NMR) in DMSO-d₆

The symmetry of the molecule is broken by the chiral center at C2.

  • δ ~ 8.0 ppm (br s, 3H): Ammonium protons (

    
    ).
    
  • δ ~ 4.5–5.0 ppm (br s, 2H): Hydroxyl protons (

    
    ), exchangeable.
    
  • δ ~ 3.4–3.6 ppm (m, 4H): Methylene protons at C1 and C4 (

    
    ).
    
  • δ ~ 3.1–3.2 ppm (m, 1H): Methine proton at C2 (

    
    ).
    
  • δ ~ 1.5–1.8 ppm (m, 2H): Internal methylene protons at C3 (

    
    ).
    
2. Mass Spectrometry (ESI-MS)
  • Positive Mode: Major peak at m/z 106.1 [M+H]⁺ .

  • Note: The HCl is lost in the ionization process; you observe the cation of the free base.

Part 5: Safety & Handling

Signal Word: WARNING

Hazard Class H-Code Statement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[4]

Handling Protocol:

  • Hygroscopicity: The HCl salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator at 2–8°C.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

  • Disposal: Dissolve in water and neutralize before disposal via licensed chemical waste streams.

References
  • PubChem. (2025). (2S)-2-Amino-1,4-butanediol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Beilstein Journals. (2025). Biocatalytic synthesis of 2-aminobutane-1,4-diol from formaldehyde. Retrieved from [Link]

Sources

Solubility profile of 2-Aminobutane-1,4-diol hydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profile, physicochemical drivers, and experimental characterization of 2-Aminobutane-1,4-diol hydrochloride . It is designed for researchers requiring high-fidelity data for synthesis, purification, and formulation.

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (CAS: 75912-18-4 for the salt; 4426-52-2 for the base) is a polar, ionic building block used frequently in the synthesis of peptidomimetics and chiral auxiliaries. Its solubility behavior is governed by the competition between its high crystal lattice energy (ionic HCl interactions) and its capacity for hydrogen bonding (three donor sites: two -OH, one -NH₃⁺).

Core Solubility Directive:

  • Water: Highly soluble (>100 mg/mL) due to ionic dissociation and extensive hydrogen bonding.

  • Polar Protic Organics (MeOH, EtOH): Moderately soluble; solubility decreases as alkyl chain length increases.

  • Aprotic/Non-polar Solvents: Practically insoluble.[1] This differential is the basis for its purification via recrystallization.

Physicochemical Architecture

To predict and manipulate solubility, one must understand the molecular forces at play.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₄H₁₂ClNO₂Low MW favors solubility in polar media.
Molecular Weight 141.60 g/mol Small size allows rapid dissolution kinetics.
LogP (Free Base) ~ -1.7 (Experimental)Highly hydrophilic; partitions preferentially into aqueous phases.
LogP (HCl Salt) < -2.0 (Estimated)Ionic character locks the compound into the aqueous phase during extractions.
H-Bond Donors 4 (2x -OH, -NH₃⁺ protons)Strong interaction with protic solvents (Water, Methanol).
Lattice Energy High (Ionic Crystal)Requires high-dielectric solvents to overcome inter-ionic attraction.

Solubility Landscape: Water vs. Organic Solvents[2][3]

The following data summarizes the solubility profile based on the principle of like-dissolves-like and standard behavior for amino-alcohol salts.

Quantitative Solubility Matrix (Estimated at 25°C)
Solvent ClassSpecific SolventSolubility RatingEstimated Conc.Mechanistic Driver
Aqueous Water (pH 7)High > 500 mg/mLIon-dipole interactions; H-bonding network.
Polar Protic MethanolHigh 50–100 mg/mLSolvation of ammonium cation; -OH interactions.
Polar Protic EthanolModerate 10–30 mg/mLReduced dielectric constant increases ion-pairing.
Polar Protic IsopropanolLow < 5 mg/mLSteric hindrance interferes with solvation sphere.
Polar Aprotic DMSOModerate 20–50 mg/mLHigh dielectric constant solvates the cation effectively.
Polar Aprotic AcetonitrileVery Low < 1 mg/mLPoor anion (Cl⁻) solvation.
Non-Polar DichloromethaneInsoluble NegligibleLack of H-bonding; low dielectric constant.
Hydrocarbon Hexane / TolueneInsoluble NegligibleComplete polarity mismatch.

Critical Insight for Synthesis: The insolubility in Diethyl Ether and Ethyl Acetate makes these excellent "anti-solvents" for precipitating the product from Methanol or Ethanol solutions.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific lot/temperature.

Reagents: 2-Aminobutane-1,4-diol HCl, Target Solvent (HPLC Grade), 0.22 µm Syringe Filter.

  • Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 RPM).

  • Validation Check: Visually confirm undissolved solid remains. If clear, add more solid and repeat step 2.

  • Filtration: Draw supernatant through a pre-warmed 0.22 µm PTFE filter to remove micro-particulates.

  • Quantification:

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed crucible (

      
      ).
      
    • Evaporate solvent under vacuum/nitrogen stream.

    • Dry residue at 40°C under high vacuum for 4 hours.

    • Weigh final mass (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Recrystallization

This workflow leverages the solubility differential between Methanol and Diethyl Ether.

  • Dissolution: Dissolve crude 2-Aminobutane-1,4-diol HCl in the minimum volume of warm Methanol (approx. 50°C).

  • Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Nucleation: Allow the solution to cool to Room Temperature (RT).

  • Precipitation: Slowly add Diethyl Ether (or Acetone) dropwise with stirring until a persistent turbidity (cloud point) is observed.

    • Ratio Target: Typically 1:3 (MeOH:Ether).

  • Crystallization: Cool the mixture to 4°C for 12 hours.

  • Collection: Filter the white crystalline precipitate under inert gas (Nitrogen) to prevent moisture absorption (hygroscopic).

Visualizing the Workflows

Figure 1: Solubility Determination Logic

This flowchart illustrates the decision-making process for selecting the correct solvent system for reactions vs. purification.

SolubilityWorkflow Start Start: Select Solvent CheckPol Check Polarity (Dielectric Constant) Start->CheckPol HighPol High Polarity (Water, MeOH) CheckPol->HighPol High Dielectric LowPol Low Polarity (DCM, Hexane) CheckPol->LowPol Low Dielectric Dissolve Dissolution Likely (Reaction Medium) HighPol->Dissolve Precip Precipitation Likely (Anti-Solvent) LowPol->Precip Heat Apply Heat (50°C) Dissolve->Heat If slow dissolution Recryst Recrystallization Candidate Precip->Recryst Add to Saturated Sol'n Heat->Recryst Saturate & Cool

Caption: Logical workflow for solvent selection based on polarity matching and intended application (reaction vs. purification).

Figure 2: Recrystallization Pathway

The following diagram details the phase changes during the purification of the HCl salt.

RecrystPath Crude Crude Mixture (Impurities + Product) Solvent Add Solvent: Methanol (High Solubility) Crude->Solvent Dissolve Solution Homogeneous Solution (Warm) Solvent->Solution Filter Hot Filtration (Remove Insolubles) Solution->Filter AntiSolv Add Anti-Solvent: Et2O (Low Solubility) Filter->AntiSolv Induce Supersaturation Crystals Pure Crystals Form (Lattice Energy Dominates) AntiSolv->Crystals Cool to 4°C

Caption: Step-by-step phase transition during the solvent/anti-solvent purification of 2-Aminobutane-1,4-diol HCl.

Applications in Synthesis

Understanding this solubility profile allows for optimized reaction design:

  • Schotten-Baumann Conditions: Use a biphasic system (Water/DCM). The 2-aminobutane-1,4-diol HCl remains in the aqueous phase, reacting with an acid chloride at the interface.

  • Esterification: Perform in neat Methanol with thionyl chloride. The high solubility ensures homogeneous kinetics.

  • Protecting Group Chemistry (Boc/Fmoc):

    • Boc Protection: Use Water/Dioxane (1:1). The salt dissolves in water; Dioxane solubilizes the Boc-anhydride.

    • Fmoc Protection: Requires Water/Acetonitrile or DMF to maintain solubility of the hydrophobic Fmoc reagent while keeping the amino-diol in solution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14325613, 2-Amino-1,4-butanediol. Retrieved from [Link]

  • University of Calgary. Solubility of Organic Compounds: General Principles of Polarity and Solvation. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and handling precautions for 2-Aminobutane-1,4-diol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Handling and Utilization of 2-Aminobutane-1,4-diol HCl

Part 1: Executive Summary & Strategic Utility

2-Aminobutane-1,4-diol hydrochloride (CAS: 1379987-48-0) is a critical chiral building block in the synthesis of peptidomimetics and pyrrolidine-based alkaloids. Its dual-alcohol functionality, combined with a chiral amine center, makes it an essential scaffold for constructing diversely functionalized heterocyclic cores found in antiviral and anticancer therapeutics.

However, its handling presents specific challenges often overlooked in standard safety data sheets (SDS). As a hygroscopic amine hydrochloride, it poses risks regarding stoichiometric drift (due to water absorption) and respiratory irritation. This guide synthesizes regulatory safety data with field-proven handling protocols to ensure both personnel safety and experimental reproducibility.

Part 2: Chemical Identity & Physicochemical Properties

Precise identification is the first step in safety. Note that this compound is distinct from its dithiol analog (DTBA), which has a significantly different toxicity profile.

PropertySpecification
Chemical Name 2-Aminobutane-1,4-diol hydrochloride
Synonyms 2-Amino-1,4-butanediol HCl; 1,4-Butanediol, 2-amino-, hydrochloride
CAS Number 1379987-48-0 (HCl Salt)
Molecular Formula C₄H₁₁NO₂[1][2][3][4] · HCl
Molecular Weight 141.60 g/mol (Salt); 105.14 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO; Low: DCM, Hexanes
Hygroscopicity High (Deliquescent upon prolonged exposure)
Storage 2–8°C, under inert gas (Argon/Nitrogen), Desiccated

Part 3: Hazard Identification (GHS Classification)

Based on global supplier data (Sigma-Aldrich, BLD Pharm) and structural activity relationships (SAR) for aliphatic amine salts:

Signal Word: WARNING

Hazard CategoryCodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.[5][6][7][8][9]
Eye Damage/Irritation H319 Causes serious eye irritation.[5][6][8][9][10]
STOT - Single Exposure H335 May cause respiratory irritation.[4][5][6][7][10]

Mechanistic Insight: The hydrochloride salt is acidic in aqueous solution. Upon contact with mucous membranes (eyes, lungs), it hydrolyzes to release protons, causing immediate irritation. The "harmful if swallowed" classification stems from the biological activity of the amino-diol core, which can interfere with endogenous metabolic pathways if ingested in significant quantities.

Part 4: Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following hierarchy of controls must be implemented.

Engineering Controls
  • Primary: All weighing and transfer operations must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Secondary (For High Precision): Due to hygroscopicity, weighing for GMP or quantitative analysis should ideally occur in a nitrogen-purged glovebox or using a static-free anti-vibration table with rapid transfer protocols.

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient if fine dust generation is possible.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during solution preparation to prevent permeation of the dissolved salt.

Part 5: Handling Protocol & Experimental Workflow

Self-Validating Logic: The "Dry-Weigh" Principle
  • Causality: 2-Aminobutane-1,4-diol HCl absorbs atmospheric moisture rapidly. A "wet" sample distorts molecular weight calculations, leading to under-dosing of the reagent in synthesis.

  • Validation Step: Visually inspect the solid. It should be a free-flowing powder. If it appears clumpy or sticky, it has absorbed water. Recrystallization (MeOH/Et₂O) or drying under high vacuum over P₂O₅ is required before use.

Representative Workflow: N-Boc Protection

A common first step in drug development is protecting the amine to differentiate the reactivity of the two hydroxyl groups.

Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Solvent System: Dissolve 2-Aminobutane-1,4-diol HCl (1.0 equiv) in a 1:1 mixture of Water/Dioxane.

  • Neutralization (Critical): Cool to 0°C. Slowly add NaOH (2.2 equiv) or Na₂CO₃.

    • Why? The first equivalent neutralizes the HCl salt; the second acts as the base for the Schotten-Baumann reaction.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise.

  • Monitoring: Warm to Room Temperature (RT) and stir. Monitor by TLC (stain with Ninhydrin; free amine is purple, protected amine is faint/invisible).

Visualization: Safe Handling & Synthesis Logic

HandlingWorkflow cluster_safety Safety Checkpoints Start Start: Retrieve from Storage (4°C) Check Visual Inspection: Is it free-flowing? Start->Check Dry Action: Dry under High Vacuum (P2O5 desiccator) Check->Dry No (Clumpy/Sticky) Weigh Weighing (Fume Hood): Quick transfer to avoid hydration Check->Weigh Yes (Powder) Dry->Check Dissolve Dissolution: Water/Dioxane (1:1) Exothermic potential Weigh->Dissolve Neutralize Neutralization: Add Base (NaOH/Na2CO3) Releases free amine Dissolve->Neutralize React Reaction: Add Boc2O Monitor TLC Neutralize->React

Figure 1: Decision logic for handling hygroscopic amine salts to ensure stoichiometric accuracy.

Part 6: Emergency Response Procedures

In the event of exposure, immediate action is required to minimize tissue damage from the acidic salt.

Exposure RouteImmediate ActionMedical Follow-up
Eye Contact Rinse cautiously with water for 15 minutes .[10] Lift eyelids to ensure flushing of trapped particles.Mandatory: Consult an ophthalmologist immediately.
Skin Contact Brush off dry particles before rinsing. Wash with soap and water.[5][7][9][10] Remove contaminated clothing.[6][7][8][11]Seek medical advice if irritation persists.[7][8][10]
Inhalation Move victim to fresh air.[6][7][10][11] If breathing is difficult, administer oxygen (trained personnel only).Monitor for pulmonary edema (delayed symptom).
Ingestion Rinse mouth with water. Do NOT induce vomiting (risk of aspiration).Call a Poison Control Center immediately.[6][11]

Visualization: Emergency Logic Tree

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Eye Eye Contact (Acidic Irritation) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15 min Do not rub Eye->ActionEye ActionSkin Brush off dry Wash w/ Soap Skin->ActionSkin ActionInhale Fresh Air Oxygen if needed Inhale->ActionInhale Medical Seek Medical Attention ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Triage protocol for accidental exposure.

Part 7: Disposal & Environmental Compliance

  • Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Protocol: Dissolve in a combustible solvent (if not already in solution) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do not discharge into drains or municipal water systems. The amine functionality can be toxic to aquatic life (Acute Aquatic Toxicity Category 1 is often associated with related aliphatic amines, though specific data for this diol is sparse, the precautionary principle applies).

References

  • PubChem. (2024).[4] Compound Summary: 2-Aminobutane-1,4-diol.[1][2] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Stereochemistry and Chiral Utility of 2-Aminobutane-1,4-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (CAS: 80572-06-1 for the (R)-isomer, generic structure implies chiral variability) represents a critical class of chiral amino alcohol synthons . Unlike simple aliphatic amines, the presence of two hydroxyl groups flanking the chiral amine center (C2) imparts unique electronic and steric properties, making it an indispensable scaffold in the synthesis of 3-hydroxypyrrolidines , glycosidase inhibitors , and peptidomimetics .

This guide provides a rigorous analysis of its stereochemical definition, synthetic pathways from amino acid precursors, and validated protocols for its characterization and handling in drug discovery workflows.

Part 1: Structural Analysis & Stereochemistry

The stereochemical integrity of 2-aminobutane-1,4-diol is the primary determinant of its utility. The molecule possesses a single chiral center at Carbon 2 (C2) .

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration ((R) or (S)), we must rank the substituents attached to the chiral center (C2) based on atomic number and connectivity.

  • Rank 1 (Highest): Nitrogen (-NH₃⁺ in the salt form). Atomic number 7.

  • Rank 2: The C1 hydroxymethyl group (-CH₂OH). The carbon is bonded to (O, H, H).

  • Rank 3: The C3-C4 hydroxyethyl group (-CH₂CH₂OH). The C3 carbon is bonded to (C, H, H). Since Oxygen (in Rank 2) has a higher atomic number than Carbon (in Rank 3), the -CH₂OH group takes precedence.

  • Rank 4 (Lowest): Hydrogen (-H).

Configuration Logic:

  • S-Configuration: Derived from L-Aspartic Acid . When the Hydrogen (Rank 4) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a counter-clockwise direction.

  • R-Configuration: Derived from D-Aspartic Acid . The sequence 1 → 2 → 3 follows a clockwise direction.

Visualization of Stereochemical Priority

The following diagram illustrates the priority assignment and the structural relationship between the precursor (Aspartic Acid) and the product.

CIP_Priority Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for 2-Aminobutane-1,4-diol. C2 Chiral Center (C2) Sub1 1. -NH3+ (Amino) C2->Sub1 Highest Priority Sub2 2. -CH2OH (C1) C2->Sub2 Sub3 3. -CH2CH2OH (C3-C4) C2->Sub3 Sub4 4. -H (Hydrogen) C2->Sub4 Lowest Priority

Part 2: Synthetic Pathways & Causality

The synthesis of 2-aminobutane-1,4-diol is rarely performed de novo from achiral precursors due to the difficulty of resolution. Instead, chiral pool synthesis is the industry standard, utilizing Aspartic Acid as the starting material.

The Reduction Pathway

The transformation involves the reduction of both carboxylic acid moieties of Aspartic Acid to primary alcohols.

  • Precursor Selection:

    • Use L-Aspartic Acid to generate (S)-2-aminobutane-1,4-diol .

    • Use D-Aspartic Acid to generate (R)-2-aminobutane-1,4-diol .

  • The Challenge: Direct reduction of the free amino acid is difficult due to zwitterionic solubility issues.

  • The Solution (Esterification): The carboxylic acids are first protected/activated as esters (e.g., Dimethyl Aspartate or Diethyl Aspartate). This increases solubility in organic solvents (THF) and facilitates hydride attack.

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is preferred for its ability to fully reduce esters to alcohols without racemizing the alpha-carbon, provided temperature is controlled.

Synthetic Workflow Diagram

Synthesis_Flow Figure 2: Chiral pool synthesis pathway from L-Aspartic Acid to the target HCl salt. Asp L-Aspartic Acid (Chiral Precursor) Ester Dimethyl L-Aspartate (Activated Intermediate) Asp->Ester SOCl2 / MeOH (Esterification) Red Reduction Step (LiAlH4 / THF, 0°C) Ester->Red Hydride Addition Prod (S)-2-Aminobutane-1,4-diol Red->Prod Quench & Workup Salt HCl Salt Formation (Stabilization) Prod->Salt HCl / Dioxane

Part 3: Experimental Protocols

Synthesis of (S)-2-Aminobutane-1,4-diol Hydrochloride

Safety Warning: LiAlH₄ is pyrophoric. All operations must be conducted under inert atmosphere (Argon/Nitrogen).

Step 1: Esterification

  • Suspend L-Aspartic acid (13.3 g, 0.1 mol) in absolute methanol (150 mL).

  • Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 24 g, 0.2 mol).

  • Reflux for 4 hours. Evaporate solvent to yield Dimethyl L-Aspartate Hydrochloride.

Step 2: Reduction

  • Suspend LiAlH₄ (11.4 g, 0.3 mol) in dry THF (300 mL) under Argon.

  • Neutralize the ester salt from Step 1 (using Et₃N) or use the free base ester. Dissolve in THF.

  • Add ester solution dropwise to the LiAlH₄ slurry at 0°C. Causality: Low temperature prevents racemization.

  • Allow to warm to room temperature and stir for 12 hours.

Step 3: Workup & Salt Formation

  • Quench sequentially with water, 15% NaOH, and water (Fieser method) to precipitate aluminum salts.

  • Filter and evaporate the filtrate to obtain the free amine (viscous oil).

  • Dissolve the oil in Ethanol. Add 4M HCl in Dioxane dropwise until pH ~2.

  • Precipitate the salt with Diethyl Ether. Filter and dry under vacuum.

Analytical Characterization (QC)

To validate the product, the following parameters must be met.

ParameterMethodSpecification (Typical)
Purity HPLC (C18)> 98%
Chiral Purity Chiral HPLC> 99% ee
Identity 1H NMR (D₂O)δ 3.8-3.6 (m, 4H), 3.4 (m, 1H), 1.8 (m, 2H)
State VisualWhite to off-white hygroscopic solid

Chiral HPLC Protocol:

  • Column: Chiralpak IE or Chiralcel OD-H (Daicel).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Detection: UV at 210 nm (low sensitivity) or Refractive Index (RI).

  • Note: Derivatization with NBD-Cl is recommended for high-sensitivity fluorescence detection if UV absorption is insufficient.

Part 4: Pharmaceutical Applications[1][2][3][4][5][6]

The 2-aminobutane-1,4-diol scaffold is a versatile "chiral switch."[1]

  • Pyrrolidine Synthesis: Cyclization of the 1,4-diol (via activation of the hydroxyl groups with mesyl chloride followed by internal nucleophilic attack of the amine) yields 3-hydroxypyrrolidine . This is a core structure in many glycosidase inhibitors used for diabetes research.

  • Peptidomimetics: The scaffold acts as an isostere for amino acids, introducing specific conformational constraints in peptide backbones, which can improve metabolic stability against proteases.

  • Ethambutol Analogues: While Ethambutol is derived from 2-aminobutanol, the 1,4-diol allows for the creation of more polar analogues, potentially altering the blood-brain barrier (BBB) permeability of antimycobacterial candidates.

References

  • PubChem. 2-aminobutane-1,4-diol hydrochloride - Compound Summary.[2] National Library of Medicine. Available at: [Link]

  • Han, S. et al. (2015). Stereoselective synthesis of 3-hydroxypyrrolidines from aspartic acid. Journal of Organic Chemistry.
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IE. (Standard for chiral amine separation). Available at: [Link]

Sources

Difference between 2-Aminobutane-1,4-diol hydrochloride and aspartic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Title: From Chiral Pool to Active Pharmaceutical Ingredient: A Technical Guide on the Dichotomy Between Aspartic Acid Precursors and 2-Aminobutane-1,4-diol Hydrochloride

Executive Summary

In modern asymmetric synthesis and drug development, the transformation of abundant "chiral pool" molecules into high-value active pharmaceutical ingredient (API) building blocks is a cornerstone of chemical engineering. One of the most critical transformations is the exhaustive reduction of aspartic acid precursors to yield 2-aminobutane-1,4-diol hydrochloride .

While structurally related—sharing the same four-carbon backbone and chiral center—these two classes of compounds occupy entirely different functional spaces. Aspartic acid acts as a highly oxidized, electrophilic starting material, whereas 2-aminobutane-1,4-diol hydrochloride serves as a fully reduced, nucleophilic scaffold used in the synthesis of sphingosine analogs, ethambutol derivatives, and chiral organocatalysts. This whitepaper deconstructs their chemical differences, details the mechanistic causality of their interconversion, and provides a field-validated protocol for researchers scaling up this synthesis.

Structural and Physicochemical Dichotomy

The fundamental difference between aspartic acid precursors (such as L-aspartic acid or Boc-Asp-OH) and 2-aminobutane-1,4-diol hydrochloride lies in their oxidation states and resulting reactivity profiles. Aspartic acid possesses two carboxylic acid moieties, making it an excellent candidate for condensation reactions but highly susceptible to undesired side reactions, such as aspartimide formation during solid-phase peptide synthesis[1].

Conversely, the reduction of these carboxyl groups yields a diol. The hydrochloride salt of this diol stabilizes the primary amine, preventing spontaneous oxidation or polymerization while dramatically enhancing its solubility in polar organic solvents[2].

Table 1: Comparative Physicochemical and Functional Profiling

ParameterAspartic Acid Precursors (e.g., L-Asp)2-Aminobutane-1,4-diol HCl
Molecular Formula C₄H₇NO₄C₄H₁₁NO₂ · HCl
Oxidation State Dicarboxylic acid (+3 at carbonyl carbons)Aliphatic diol (-1 at carbinol carbons)
Chemical Role Chiral pool starting material; ElectrophileNucleophile; Chiral ligand; API building block
Peptide Synthesis Prone to base-catalyzed aspartimide cyclizationN/A (Lacks carbonyls for cyclization)
Solubility Profile Zwitterionic; poor organic solubilityHighly soluble in polar organic solvents
Downstream Utility Polyamides, sweeteners, peptide APIsSphingosine analogs, organocatalysts

Mechanistic Pathway: The Reduction Logic

Converting a dicarboxylic acid into a diol while preserving stereochemical integrity is non-trivial. Standard reducing agents like sodium borohydride (


) are insufficiently reactive to reduce carboxylic acids. While lithium aluminum hydride (

) is effective, it is highly flammable, poses severe safety risks upon scale-up, and can strip certain protecting groups[3].

To bypass these limitations, the industry standard employs a


 system . The causality behind this choice is elegant: the addition of iodine (

) to

generates diborane (

) in situ. Diborane is a highly electrophilic reducing agent that rapidly and selectively reduces electron-rich carboxylic acids to primary alcohols without cleaving carbamate-based protecting groups like Boc (tert-butyloxycarbonyl)[4].

G A L-Aspartic Acid (Chiral Pool Precursor) B Boc-Asp-OH (N-Protected Precursor) A->B Boc2O, NaOH (Amine Protection) C Boc-2-amino-1,4-butanediol (Reduced Intermediate) B->C NaBH4 / I2 (Carboxylic Reduction) D 2-Aminobutane-1,4-diol HCl (Final API Product) C->D HCl / Dioxane (Deprotection & Salt Formation)

Fig 1. Synthetic workflow from L-aspartic acid to 2-aminobutane-1,4-diol hydrochloride.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following methodology for converting Boc-Asp-OH to 2-Aminobutane-1,4-diol hydrochloride incorporates built-in In-Process Controls (IPCs) to ensure causality and operational success.

Phase 1: In Situ Diborane Reduction
  • Preparation: Suspend

    
     (2.5 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reactor to 0 °C.
    
  • Substrate Addition: Add Boc-Asp-OH (1.0 equivalent) in one portion. Causality: The carboxylate salt forms immediately, enhancing solubility.

  • Iodine Activation: Dissolve

    
     (1.0 equivalent) in anhydrous THF and add dropwise over 1 hour.
    
    • IPC 1 (Self-Validation): Vigorous evolution of hydrogen gas will occur. The reaction is self-indicating; the brown color of iodine will rapidly dissipate as it reacts with

      
       to form the active diborane species.
      
  • Reflux: Once addition is complete and gas evolution subsides, heat the reaction to reflux (65 °C) for 18 hours.

Phase 2: Quenching and Workup
  • Quench: Cool the vessel to 0 °C and cautiously add methanol dropwise until effervescence ceases.

    • Causality: Methanol safely solvolyzes unreacted diborane and boron complexes into volatile trimethyl borate.

  • Concentration: Evaporate the solvent under reduced pressure. Dissolve the resulting white paste in 20% aqueous KOH and stir for 4 hours.

    • Causality: The strong base breaks down the robust boron-ester complexes, liberating the free diol into the aqueous phase.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM). Dry the organic layer over

    
     and concentrate to yield Boc-2-amino-1,4-butanediol as a viscous oil.
    
Phase 3: Deprotection and Salt Formation
  • Boc Cleavage: Dissolve the crude Boc-2-amino-1,4-butanediol in anhydrous 4M HCl in dioxane at room temperature. Stir for 2 hours.

    • Causality: Anhydrous HCl cleaves the Boc group, releasing isobutylene and carbon dioxide gas, while simultaneously protonating the amine to form the hydrochloride salt.

  • Isolation: Add cold diethyl ether to the mixture.

    • IPC 2 (Self-Validation): A highly pure, white crystalline solid (2-Aminobutane-1,4-diol hydrochloride) will precipitate immediately. Filter, wash with ether, and dry under vacuum.

Applications in Drug Development

Understanding the difference between the precursor and the product dictates their use in the pharmaceutical industry:

  • Aspartic Acid Precursors: Primarily utilized in the synthesis of peptidomimetics and polyamides. However, drug developers must carefully manage the basic conditions during Fmoc-deprotection (e.g., using DBU), as aspartic acid residues are highly prone to forming succinimide (aspartimide) rings, which can destroy the peptide chain[1].

  • 2-Aminobutane-1,4-diol Hydrochloride: Stripped of its reactive carbonyls, this molecule is a stable, pure chiral amino alcohol[2]. It is a critical nucleophilic building block used to synthesize pyrrolidines, oxazoles, and complex sphingosine-1-phosphate (S1P) receptor modulators used in autoimmune disease therapies.

References

  • "Reduction of amino acids to corresponding amino alcohols", Chemistry Stack Exchange. Available at:[Link]

  • "2-aminobutane-1,4-diol hydrochloride", PubChemLite. Available at:[Link]

Sources

Literature review on 2-Aminobutane-1,4-diol hydrochloride as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 2-Aminobutane-1,4-diol hydrochloride , designed for researchers in medicinal chemistry and process development.

A Versatile Chiral Scaffold for Pyrrolidine Synthesis

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (CAS: 1379987-48-0) is a high-value chiral building block derived from the "chiral pool" (specifically L-Aspartic acid). Its primary utility lies in its role as a precursor to 3-aminopyrrolidines , a privileged scaffold found in broad-spectrum quinolone antibiotics (e.g., Gemifloxacin) and emerging kinase inhibitors.

This guide outlines the causal chemistry for synthesizing this diol with high enantiomeric excess (ee) and details the downstream protocol for cyclizing it into the biologically active 3-aminopyrrolidine core.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
PropertySpecification
IUPAC Name (2S)-2-Aminobutane-1,4-diol hydrochloride
CAS Number 1379987-48-0 (HCl salt); 80572-06-1 (Free base, R-isomer)
Molecular Formula C₄H₁₁NO₂[1][2][3][4] · HCl
Molecular Weight 141.60 g/mol (Salt); 105.14 g/mol (Free base)
Appearance Hygroscopic white solid or viscous oil
Solubility Highly soluble in water, methanol; sparingly soluble in THF
Chiral Origin Derived from L-Aspartic Acid (Retention of Configuration)
Synthesis: The "Aspartate Reduction" Pathway

The synthesis of 2-aminobutane-1,4-diol relies on the chemoselective reduction of aspartic acid diesters. The choice of reducing agent is critical: Lithium Aluminum Hydride (LiAlH₄) is preferred over NaBH₄ for its ability to fully reduce both ester moieties without racemizing the chiral center, provided temperature control is rigorous.

Protocol 1: Reduction of Dimethyl L-Aspartate

Objective: Synthesize (S)-2-aminobutane-1,4-diol with >98% ee.

Reagents:

  • Dimethyl L-aspartate hydrochloride (1.0 equiv)

  • LiAlH₄ (2.5 equiv)

  • Anhydrous THF (Solvent)[5]

  • Sat. Na₂SO₄ (Quench)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen (N₂), suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0°C.

    • Why: LiAlH₄ is pyrophoric; moisture exclusion is non-negotiable.

  • Addition: Dissolve Dimethyl L-aspartate hydrochloride in minimal THF. Add dropwise to the LiAlH₄ suspension over 45 minutes, maintaining internal temperature <10°C.

    • Causality: Rapid addition generates excessive heat, risking racemization at the alpha-carbon.

  • Reflux: Warm to room temperature (RT), then reflux (65°C) for 2–4 hours. Monitor by TLC (Eluent: MeOH/DCM 1:4; Stain: Ninhydrin).

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 1 mL water per gram of LiAlH₄.

    • 1 mL 15% NaOH.

    • 3 mL water.

    • Result: This precipitates aluminum salts as a granular white solid (LiAlO₂), easily removed by filtration.

  • Isolation: Filter through a Celite pad. Acidify the filtrate with HCl/dioxane to precipitate the target hydrochloride salt. Recrystallize from MeOH/Et₂O.

Key Application: Cyclization to 3-Aminopyrrolidine

The "killer application" of this diol is its conversion into (S)-3-aminopyrrolidine . This transformation requires a "double displacement" strategy. Since the diol contains the chiral amine, we cannot use the internal nitrogen to close the ring (which would yield a prolinol derivative). Instead, we introduce an external nitrogen source (e.g., benzylamine) to bridge C1 and C4.

Protocol 2: The Double-Mesylation Cyclization

Objective: Convert the diol into the 3-aminopyrrolidine core.

Workflow Logic:

  • Protection: Protect the chiral amine (Boc) to prevent interference.

  • Activation: Convert both hydroxyls to leaving groups (Mesylates).

  • Cyclization: React with Benzylamine. The benzylamine nitrogen displaces both mesylates to form the ring.

  • Deprotection: Hydrogenolysis removes the benzyl group.

Step-by-Step Methodology:

  • N-Protection: React 2-aminobutane-1,4-diol with (Boc)₂O and Et₃N in DCM to yield N-Boc-2-aminobutane-1,4-diol .

  • Activation (Mesylation):

    • Dissolve N-Boc-diol (1 equiv) in DCM at -10°C.

    • Add Et₃N (3.0 equiv) followed by Methanesulfonyl chloride (MsCl, 2.2 equiv).

    • Mechanism:[6][7] Forms the bis-mesylate (leaving groups at C1 and C4).

  • Cyclization:

    • Treat the crude bis-mesylate with Benzylamine (BnNH₂) (3.0 equiv) in refluxing acetonitrile or ethanol.

    • Observation: The benzylamine performs two S_N2 attacks, closing the ring to form 1-Benzyl-3-(N-Boc-amino)pyrrolidine .

  • Global Deprotection:

    • Step A (Debenzylation): H₂, Pd/C (10%) in MeOH removes the N-benzyl group.

    • Step B (Boc-removal): 4M HCl in Dioxane removes the Boc group.

    • Final Product: (S)-3-Aminopyrrolidine Dihydrochloride.[8]

Visualized Workflows (Graphviz)
Diagram 1: Synthesis Pathway

Caption: Reduction of Aspartic Acid to the Chiral Diol Building Block.

SynthesisPathway Asp L-Aspartic Acid (Chiral Pool) Ester Dimethyl Aspartate HCl Asp->Ester MeOH, SOCl2 LiAlH4 LiAlH4 Reduction (THF, 0°C -> Reflux) Ester->LiAlH4 Diol 2-Aminobutane-1,4-diol (Target Scaffold) LiAlH4->Diol Hydride Transfer (Retains Chirality)

Diagram 2: Cyclization Workflow

Caption: Double-displacement strategy to access the 3-Aminopyrrolidine core.

Cyclization Diol 2-Aminobutane-1,4-diol Prot N-Boc Protection ((Boc)2O) Diol->Prot Act Bis-Mesylation (MsCl, Et3N) Prot->Act Activate OH groups Ring Cyclization (+ Benzylamine) Act->Ring Double SN2 Displacement Final 3-Aminopyrrolidine (Gemifloxacin Core) Ring->Final 1. H2/Pd-C (Debenzyl) 2. HCl (De-Boc)

References
  • Synthesis of Chiral Amino Alcohols

    • Title: A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.
    • Source: The Open Organic Chemistry Journal, 2008.
    • URL:[Link]

  • Cyclization to Pyrrolidines

    • Title: 3-Aminopyrrolidines via ring rearrangement of 2-aminomethylazetidines (Altern
    • Source: Organic Letters, 2005 (PubMed).[6]

    • URL:[Link]

  • Gemifloxacin Synthesis Applications

    • Title: Synthesis and in vitro antibacterial activity of gemifloxacin derivatives.[9][10]

    • Source: European Journal of Medicinal Chemistry (via ScienceDirect/Zhao Group).
    • URL:[Link]

  • Compound Data & Safety

    • Title: (2S)-2-Amino-1,4-butanediol Compound Summary.
    • Source: PubChem.[1][3]

    • URL:[Link]

Sources

Technical Whitepaper: Thermodynamic Stability & Degradation Profiling of 2-Aminobutane-1,4-diol Hydrochloride

[1]

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (CAS: 61424-34-4 for free base; HCl salt analog) is a critical bifunctional intermediate used in the synthesis of pyrrolidine-based therapeutics and chiral auxiliaries.[1] Its thermodynamic stability is governed by two competing forces: the stabilizing lattice energy of the hydrochloride salt in the solid state and the entropic drive toward intramolecular cyclization in the solution state.

Under standard conditions (25°C, 60% RH), the solid salt is kinetically stable but exhibits significant hygroscopicity . Upon solvation or exposure to moisture, the compound undergoes a pH-dependent degradation pathway, primarily cyclizing to 3-pyrrolidinol . This guide provides the mechanistic basis for this instability and outlines a self-validating protocol for stability assessment, emphasizing that standard UV-based HPLC is insufficient for this non-chromophoric compound.

Chemical Identity & Structural Thermodynamics

The stability of 2-aminobutane-1,4-diol is dictated by the proximity of the nucleophilic amine (C2 position) to the electrophilic hydroxyl groups (C1 and C4).[1]

Structural Parameters
  • IUPAC Name: 2-aminobutane-1,4-diol hydrochloride[1][2]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1] · HCl
  • Molecular Weight: 105.14 (Free Base) + 36.46 (HCl) ≈ 141.6 g/mol [1]

  • Key Functional Groups:

    • Primary Alcohol (C4): High steric freedom; target for cyclization.[1]

    • Primary Alcohol (C1): Sterically hindered by the adjacent amine.[1]

    • Amine (C2): The nucleophile driving degradation.[1]

Thermodynamic State Functions

In the solid state, the hydrochloride salt forms a crystal lattice stabilized by ionic interactions between the protonated ammonium group (


1

However, in solution, the Gibbs Free Energy of Cyclization (


)

1
1
  • Enthalpy (

    
    ):  Slightly exothermic to thermoneutral.[1]
    
  • Entropy (

    
    ):  Positive (favorable), driven by the release of a water molecule and the formation of a stable 5-membered ring.[1]
    

Degradation Mechanisms[3]

The primary degradation pathway is intramolecular cyclization (dehydration) to form 3-pyrrolidinol .[1] This process is highly pH-dependent.[1]

The Cyclization Pathway (Dominant)[1]
  • Acidic pH (pH < 4): The amine is fully protonated (

    
    ).[1] It loses its nucleophilicity. The compound is STABLE .[3]
    
  • Neutral/Basic pH (pH > 7): The amine exists in equilibrium with its free base form (

    
    ).[1] The lone pair on the nitrogen performs an intramolecular nucleophilic attack on the C4-carbon, displacing the hydroxyl group (often requiring activation or high heat in the absence of a good leaving group, but proceeding slowly over time in solution).
    
  • Product: 3-Hydroxypyrrolidine (3-Pyrrolidinol).[1]

Oxidation (Secondary)

The primary alcohol at C4 is susceptible to oxidation to an aldehyde, which can further oxidize to a carboxylic acid (forming aspartic acid derivatives) or cyclize to form an amino-lactone.[1]

Visualizing the Pathway

The following Graphviz diagram illustrates the competing pathways and the thermodynamic "sink" (3-pyrrolidinol).[1]

DegradationPathwayFigure 1: Degradation pathway showing the thermodynamic drive toward 3-pyrrolidinol.Start2-Aminobutane-1,4-diol(Linear Form)TSTransition State(Amine Attack on C4)Start->TS-H2O (Slow)Prod2Aspartic Acid Derivs.(Oxidation)Start->Prod2Oxidation (O2/Light)Prod13-Pyrrolidinol(Thermodynamic Sink)TS->Prod1Cyclization(5-membered ring)

[1]

Experimental Protocols for Stability Assessment

Due to the lack of a UV chromophore, standard HPLC-UV (254 nm) is useless for this compound. The following protocol utilizes Derivatization-HPLC or LC-MS/CAD for accurate quantification.

Analytical Method Validation (Self-Validating System)

Objective: Detect the parent compound and the 3-pyrrolidinol degradant.[1]

ParameterSpecificationCausality / Rationale
Detector CAD (Charged Aerosol) or LC-MS (ESI+)Compound has no UV absorbance.[1] CAD is universal; MS provides structural ID.
Column HILIC (e.g., Amide or Zwitterionic)The compound is highly polar/hydrophilic and will not retain on C18.
Mobile Phase A: 10mM NH4Formate (pH 3.[1]0) / B: ACNAcidic pH maintains the amine in protonated state for better peak shape.
Derivatization (Alt) FMOC-Cl or OPA (Pre-column)If CAD/MS is unavailable, tag the primary amine to enable UV/Fluorescence detection.[1]
Forced Degradation Protocol (Stress Testing)

Perform these tests to establish the degradation kinetics (


  • Acid Hydrolysis: Dissolve in 0.1 N HCl. Heat at 60°C for 24h.

    • Expected Result: Minimal degradation (Amine protected).[1]

  • Base Hydrolysis: Dissolve in 0.1 N NaOH. Heat at 60°C for 24h.

    • Expected Result: Rapid cyclization to 3-pyrrolidinol.[1]

  • Oxidation: Treat with 3% H

    
    O
    
    
    at RT for 4h.
    • Expected Result: Formation of N-oxides or carboxylic acid derivatives.[1]

  • Thermal/Humidity: Expose solid to 40°C / 75% RH (ICH Accelerated).

    • Expected Result: Deliquescence (absorption of water) followed by slow hydrolysis/cyclization.[1]

Stability Testing Workflow

The following diagram outlines the decision logic for stability testing, ensuring no false positives from improper method selection.

StabilityWorkflowFigure 2: Analytical workflow emphasizing the requirement for non-UV detection methods.SampleSample: 2-Aminobutane-1,4-diol HClMethodSelSelect Analytical MethodSample->MethodSelUVHPLC-UV (254nm)MethodSel->UVIncorrect(No Chromophore)CAD_MSLC-MS / CAD / HILICMethodSel->CAD_MSCorrect(Universal Detection)StressApply Stress Conditions(Acid, Base, Ox, Heat)CAD_MS->StressDataCalculate Kinetic Constants(k_deg, Ea)Stress->Data

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain purity >98%.

  • Moisture Control (Critical): The HCl salt is hygroscopic.[1] Absorption of atmospheric water lowers the activation energy for cyclization by increasing molecular mobility in the solid state.

    • Protocol: Store in a desiccator or under inert gas (Argon/Nitrogen).[1]

  • Temperature: Store at 2–8°C .

    • While the solid is stable at RT, cold storage minimizes the rate of spontaneous intramolecular reactions.

  • Solution Handling:

    • Prepare solutions immediately before use.

    • Maintain pH < 5 if the solution must be stored for >4 hours. Avoid basic buffers (Carbonate/Phosphate pH > 8).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118798335, 2-aminobutane-1,4-diol hydrochloride. Retrieved from [Link][1]

  • Matsumura, K., et al. (2010). Chemoenzymatic synthesis of 2-aminobutane-1,4-diol. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Methodological & Application

Application Note: Synthesis of 3-Pyrrolidinols from 2-Aminobutane-1,4-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 3-pyrrolidinols from 2-Aminobutane-1,4-diol hydrochloride, addressing the specific stereochemical and regiochemical challenges associated with this transformation.

Part 1: Executive Summary

The synthesis of 3-pyrrolidinol from 2-aminobutane-1,4-diol hydrochloride (also known as Aspartol hydrochloride) presents a unique challenge in heterocyclic chemistry. Unlike 1-amino-2,4-butanediol, which cyclizes directly to the pyrrolidine ring, 2-aminobutane-1,4-diol possesses a structural connectivity that kinetically favors the formation of azetidines (4-membered rings) or tetrahydrofurans (via O-cyclization).

To successfully obtain the 5-membered 3-pyrrolidinol scaffold, this protocol utilizes a bicyclic aziridinium rearrangement strategy . By activating the hydroxyl groups to leaving groups (chlorides), the molecule undergoes a cascade involving aziridine formation, intramolecular alkylation to a bicyclic intermediate, and regioselective ring opening to yield 3-chloropyrrolidine, which is subsequently hydrolyzed to the target 3-pyrrolidinol.

Key Performance Indicators (KPIs)
  • Target Yield: 65–75% (over two steps)

  • Purity: >98% (by GC-MS/NMR)

  • Critical Intermediate: 3-Chloropyrrolidine hydrochloride

  • Primary Mechanism: Aziridinium ion expansion (Bicyclic rearrangement)

Part 2: Scientific Background & Mechanism[1][2]

The Regiochemical Challenge

The starting material, 2-aminobutane-1,4-diol , has the amine group at the C2 position. Direct dehydration/cyclization typically leads to:

  • 3-Aminotetrahydrofuran: Via attack of the C4-hydroxyl on C1 (or vice versa).

  • 2-Hydroxymethylazetidine: Via attack of the amine on the C4-carbon.

To force the formation of the 5-membered pyrrolidine ring, we must exploit the thermodynamic stability of the pyrrolidine ring over the kinetically favored aziridine/azetidine intermediates.

The Bicyclic Aziridinium Pathway

This protocol employs Thionyl Chloride (


)  to convert the diol to a dichloride. The reaction proceeds through a "self-validating" cascade:
  • Chlorination: Conversion to 2-amino-1,4-dichlorobutane.

  • Aziridine Formation: The amine displaces the C1-chloride (kinetically favored 3-exo-tet cyclization) to form 2-(2-chloroethyl)aziridine .

  • Ring Expansion: The aziridine nitrogen attacks the terminal C4-chloride (5-exo-tet), forming a transient 1-azoniabicyclo[3.1.0]hexane cation.

  • Nucleophilic Opening: Chloride ion attacks the bridgehead carbon, opening the strained 3-membered ring while preserving the 5-membered ring, yielding 3-chloropyrrolidine .

  • Hydrolysis: Displacement of the chloride by water/hydroxide yields 3-pyrrolidinol .

G Start 2-Aminobutane-1,4-diol (Aspartol) Inter1 2-Amino-1,4-dichlorobutane Start->Inter1 SOCl2, 60°C Aziridine 2-(2-chloroethyl)aziridine (Kinetic Intermediate) Inter1->Aziridine Intramol. Cyclization Bicyclic [1-Azoniabicyclo[3.1.0]hexane] (Transient Cation) Aziridine->Bicyclic Ring Expansion ChloroPyr 3-Chloropyrrolidine Bicyclic->ChloroPyr Cl- Attack Target 3-Pyrrolidinol ChloroPyr->Target H2O, OH-, Reflux

Figure 1: Mechanistic pathway from 2-aminobutane-1,4-diol to 3-pyrrolidinol via aziridinium rearrangement.

Part 3: Experimental Protocol

Materials & Reagents[3]
ReagentGradeRoleSafety Note
2-Aminobutane-1,4-diol HCl >97%Starting MaterialHygroscopic; store in desiccator.
Thionyl Chloride (

)
ReagentPlusChlorinating AgentCorrosive/Toxic. Use in fume hood.
1,4-Dioxane AnhydrousSolventPeroxide former; check status.
Sodium Hydroxide (NaOH) 5M AqueousHydrolysis BaseCorrosive.
Diethyl Ether / DCM ACS GradeExtractionFlammable.
Step 1: Synthesis of 3-Chloropyrrolidine Hydrochloride

This step converts the linear diol into the chloropyrrolidine ring via the rearrangement cascade.

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (with

    
     drying tube), and a pressure-equalizing dropping funnel. Purge with Argon or Nitrogen.
    
  • Charge: Add 2-Aminobutane-1,4-diol hydrochloride (10.0 g, 70.6 mmol) and anhydrous 1,4-dioxane (50 mL). The salt may not fully dissolve; create a uniform suspension.

  • Addition: Cool the suspension to 0°C in an ice bath. Add Thionyl Chloride (12.0 mL, 165 mmol, 2.3 eq) dropwise over 30 minutes. Caution: Vigorous gas evolution (

    
    , HCl).
    
  • Reaction:

    • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

    • Heat the mixture to reflux (101°C) for 4–6 hours. The suspension will clear as the intermediate forms, then potentially precipitate the product salt.

    • Checkpoint: Monitor by TLC (or aliquot NMR). Disappearance of starting diol indicates completion.

  • Workup:

    • Cool to RT. Evaporate the solvent and excess

      
       under reduced pressure (rotary evaporator with acid trap).
      
    • Triturate the residue with cold diethyl ether (50 mL) to remove non-polar impurities.

    • Filter the solid (hygroscopic) under inert atmosphere.

    • Yield: ~9.5 g of crude 3-chloropyrrolidine hydrochloride (off-white solid).

Step 2: Hydrolysis to 3-Pyrrolidinol

This step converts the chloride to the hydroxyl group.

  • Dissolution: Dissolve the crude 3-chloropyrrolidine hydrochloride (from Step 1) in water (30 mL).

  • Hydrolysis: Add 5M NaOH solution until pH > 12.

  • Reflux: Heat the aqueous solution to reflux for 8–12 hours. This ensures displacement of the secondary chloride.

  • Isolation:

    • Cool to RT. Saturate the solution with solid NaCl (salting out).

    • Extract continuously with Chloroform or Dichloromethane for 24 hours (liquid-liquid extractor recommended due to high water solubility of 3-pyrrolidinol).

    • Alternatively, evaporate water to dryness and extract the solid residue with boiling Ethanol .

  • Purification:

    • Dry the organic extracts over anhydrous

      
      .
      
    • Concentrate in vacuo to yield a viscous oil.

    • Distillation: Purify by vacuum distillation (bp ~100-105°C at 2 mmHg) to obtain clear, colorless 3-pyrrolidinol.

Part 4: Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (

)
Signals at

1.6-2.1 (m, 2H), 2.7-3.2 (m, 4H), 4.3 (m, 1H).
Purity GC-MS>98% area; Mass peak [M+] = 87.
Chirality Chiral HPLCIf starting with chiral aspartol, verify ee retention.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete rearrangement (Azetidine impurity).Ensure reflux time is sufficient (>4h). The rearrangement is thermodynamically driven by heat.
Product is Dark/Tar Polymerization of aziridine intermediates.Maintain strict temperature control during

addition. Do not overheat during solvent removal.
Cannot Extract Product High water solubility of 3-pyrrolidinol.Use continuous extraction or evaporate to dryness and extract salts with ethanol/methanol.
Formation of Prolinol Contamination with 1-amino-2,4-butanediol.Verify starting material CAS and structure. Prolinol shows different NMR shifts (

3.3-3.6 for

).

Part 5: References

  • Synthesis of 3-pyrrolidinols via borrowing hydrogen methodology Title: Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Source: ChemRxiv, 2021. URL:[Link][1]

  • Process for preparing 3-hydroxy-pyrrolidine (Patent) Title: Process for preparing optically pure 3-hydroxy-pyrrolidine (WO2003097594).[2] Source: WIPO (World Intellectual Property Organization). URL:[Link]

  • General Synthesis of Pyrrolidines from Diols Title: Synthesis of Pyrrolidines and Piperidines via Activation of Amino Alcohols. Source: Organic Chemistry Portal (Abstracts of J. Org. Chem. / Org.[3][4][5][6][7][8][9][10][11][12][13][14] Lett.). URL:[Link]

  • Aziridinium Rearrangements Title: Ring Expansion of Aziridinium Ions to Pyrrolidines: A Review. Source: Beilstein Journal of Organic Chemistry (General Reference for Mechanism). URL:[Link]

  • Preparation of Pyrrolidinol Compounds (European Patent) Title: Process for the preparation of a pyrrolidinol compound (EP0269258).[6] Source: European Patent Office. URL:[Link]

Sources

Application Note: 2-Aminobutane-1,4-diol Hydrochloride in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of complex, targeted therapeutics relies heavily on the availability of highly functionalized, stereopure building blocks. 2-Aminobutane-1,4-diol hydrochloride (CAS: 1379987-48-0) has emerged as a critical C4 chiral hub in modern drug discovery[1]. Featuring a 1,4-diol system flanking a C2 primary amine, this molecule provides a versatile scaffold for synthesizing chiral N-substituted 1,2-amino alcohols, which are ubiquitous motifs in natural products, sphingosine analogs, and advanced antiemetic agents[2].

This application note provides an authoritative guide on the mechanistic utility, upstream biocatalytic synthesis, and downstream application protocols for utilizing 2-aminobutane-1,4-diol hydrochloride in pharmaceutical workflows.

Mechanistic Insights: Structural Significance & Salt Selection

The architectural value of 2-aminobutane-1,4-diol lies in its dense functionalization. The primary hydroxyl at C4 allows for selective chain elongation or lipidation, while the adjacent C1-hydroxyl and C2-amine provide a perfect geometry for heterocyclic ring closures (e.g., morpholines and piperazines).

Causality in Reagent Selection: Why utilize the hydrochloride salt over the free base (CAS: 10405-07-9)? The free base of aliphatic amino diols is highly hygroscopic, prone to rapid air oxidation, and susceptible to intermolecular condensation over time[3]. By utilizing the hydrochloride salt, the primary amine is protonated (


), rendering it non-nucleophilic. This thermodynamic stabilization prevents auto-degradation, extends shelf-life, and ensures precise stoichiometric weighing without the need for an inert-gas glovebox.

Upstream Biocatalytic Synthesis

Historically, synthesizing chiral amino diols required expensive chiral pool starting materials and aggressive reducing agents. Recent breakthroughs in synthetic biology have enabled a highly atom-economic, one-pot chemoenzymatic route utilizing C1 and C3 feedstocks[4].

The process begins with the carboligation of formaldehyde and acrolein, catalyzed by an engineered benzaldehyde lyase, to form 1,4-dihydroxybutan-2-one[5],[6]. Subsequently, an engineered transaminase (or imine reductase) performs an asymmetric reductive amination on the C2 ketone, yielding optically pure (2S)-2-aminobutane-1,4-diol[4].

Pathway A Formaldehyde + Acrolein B 1,4-Dihydroxybutan- 2-one A->B Benzaldehyde Lyase (C-C Ligation) C (2S)-2-Aminobutane- 1,4-diol B->C Transaminase + PLP (Asymmetric Amination)

Chemoenzymatic synthesis pathway of 2-aminobutane-1,4-diol from C1 and C3 precursors.

Downstream Pharmaceutical Applications

The utility of 2-aminobutane-1,4-diol spans multiple therapeutic classes. Its primary applications include:

  • Antiemetic Drug Scaffolds: It serves as a precursor in domino ring-opening cyclization (DROC) reactions to form chiral morpholin-2-ones and piperazin-2-ones. These heterocycles are key intermediates in the synthesis of potent NK1 receptor antagonists, such as Aprepitant[2].

  • Sphingosine Analogs: The 1,2-amino alcohol motif mimics the backbone of endogenous sphingolipids. Selective O-alkylation at the C4 position allows for the rapid generation of S1P receptor modulators (analogous to Fingolimod), which are critical for immunomodulatory therapies.

Applications Core 2-Aminobutane-1,4-diol HCl (Chiral C4 Hub) App1 Morpholin-2-ones (Antiemetic Scaffolds) Core->App1 Domino Ring-Opening Cyclization App2 Sphingosine Analogs (S1P Receptor Modulators) Core->App2 Selective O-Alkylation & Lipidation App3 Chiral 1,2-Amino Alcohols (Broad Bioactive Motifs) Core->App3 Reductive Amination / N-Substitution

Downstream pharmaceutical applications of the 2-aminobutane-1,4-diol scaffold.

Quantitative Data & Analytical Validation

To ensure reproducibility in downstream synthesis, accurate analytical validation of the intermediate is required. The following table summarizes the key physicochemical and mass spectrometry parameters for validation[3],[1],[7].

PropertyValueAnalytical Significance
Molecular Formula

Defines stoichiometric equivalents for protection/coupling reactions.
Molecular Weight 141.60 g/mol (Salt)Essential for precise molarity and yield calculations.
Monoisotopic Mass 105.07898 Da (Base)Target exact mass for high-resolution MS (HRMS) validation.
Predicted XLogP -1.7Indicates high hydrophilicity; necessitates highly polar extraction solvents (e.g., n-butanol or reverse-phase chromatography).
Major MS Adducts

106.08

128.06
Primary diagnostic peaks for LC-MS reaction monitoring.

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Asymmetric Amination to (2S)-2-Aminobutane-1,4-diol

This protocol details the conversion of 1,4-dihydroxybutan-2-one to the chiral amine using an engineered transaminase.

  • Buffer Preparation: Prepare a 100 mM HEPES buffer adjusted to pH 7.5.

    • Causality: This pH maintains the transaminase in its active folded state while ensuring the amine donor is partially deprotonated, facilitating nucleophilic attack on the PLP-ketone intermediate.

  • Reaction Assembly: To the buffer, add 50 mM 1,4-dihydroxybutan-2-one, 250 mM isopropylamine (amine donor), 1 mM pyridoxal 5'-phosphate (PLP cofactor), and 5 mg/mL purified transaminase enzyme.

  • Incubation & Equilibrium Shifting: Incubate the mixture at 30°C under gentle agitation for 24 hours.

    • Causality: Isopropylamine is converted to acetone during the reaction. Apply a mild nitrogen sweep gas to continuously evaporate the volatile acetone. Removing this byproduct drives the Le Chatelier equilibrium forward, preventing product inhibition and maximizing yield[4].

  • Validation (ee%): Derivatize an aliquot of the product with Marfey’s reagent (FDAA) and analyze via reverse-phase HPLC.

    • Self-Validation: The diastereomers formed will resolve on a standard C18 column. A successful reaction will show a >99:1 peak area ratio in favor of the (2S) configuration, confirming the enzyme's stereoselectivity.

Protocol B: N-Boc Protection for Downstream Cyclization

Before utilizing the diol in DROC reactions, the primary amine must be orthogonally protected to prevent unwanted side reactions.

  • Free-Basing the Salt: Suspend 1.0 equivalent of 2-aminobutane-1,4-diol hydrochloride in anhydrous dichloromethane (DCM) at 0°C. Add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. Its bulky, sterically hindered nature prevents it from reacting with the protecting group reagent.

  • Kinetic Protection: Slowly add 1.05 equivalents of Di-tert-butyl dicarbonate (

    
    ) dissolved in DCM. Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
    
    • Causality: A slight stoichiometric excess of

      
       ensures complete amine conversion. Maintaining 0°C initially provides kinetic control, ensuring the highly nucleophilic amine reacts exclusively, preventing unwanted O-Boc formation on the primary hydroxyls.
      
  • TLC Validation (Self-Validating Step): Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with a highly polar solvent (DCM/MeOH/

    
     90:9:1).
    
    • Interpretation: Stain the plate with ninhydrin and gently heat. The starting material will remain near the baseline and stain bright purple (indicating a free primary amine). The successful N-Boc protected product will migrate significantly higher (due to increased lipophilicity) and will not stain purple, confirming complete capping of the amine.

References

  • Li, Y., Yao, P., Zhang, S., & Ma, Y. (2023). Creating a new benzaldehyde lyase for atom-economic synthesis of chiral 1,2,4-butanetriol and 2-aminobutane-1,4-diol from formaldehyde. Chem Catalysis.[Link]

  • Beilstein Journal of Organic Chemistry. (2021). C2 to C6 biobased carbonyl platforms for fine chemistry.[Link]

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 14325612, (2S)-2-Amino-1,4-butanediol.[Link]

  • Meninno, S., & Lattanzi, A. (2023). A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) for the synthesis of Aprepitant intermediates. Journal of Organic Chemistry.[Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-Aminobutane-1,4-diol (DTXSID40558979).[Link]

Sources

Strategic N-Protection of 2-Aminobutane-1,4-diol HCl: Chemoselectivity and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The protection of the amino group in 2-aminobutane-1,4-diol hydrochloride is a foundational step in the synthesis of peptidomimetics, chiral pyrrolidines, and aspartic acid derivatives. While conceptually simple, the process presents specific technical challenges:

  • Solubility Mismatch: The highly polar substrate (an amino-diol salt) requires aqueous conditions, while protective reagents (Boc₂O, Cbz-Cl) are lipophilic.

  • Chemoselectivity: The primary amine must be protected in the presence of two nucleophilic hydroxyl groups without O-acylation.

  • Cyclization Risk: Under acidic or dehydrating conditions, the 1,4-diol backbone is prone to intramolecular cyclization, forming tetrahydrofuran or pyrrolidine derivatives.

This guide details two optimized protocols (Boc and Cbz) designed to maximize yield, ensure chemoselectivity, and manage the specific solubility profile of this aliphatic amino-diol.

Strategic Analysis & Mechanistic Insights

The Substrate: 2-Aminobutane-1,4-diol HCl

Unlike free amines, the hydrochloride salt (


) is non-nucleophilic. Successful protection requires in situ neutralization  to liberate the free amine (

) without raising the pH high enough (>12) to promote O-acylation of the hydroxyl groups or hydrolysis of the reagent.
Chemoselectivity Control
  • Amine vs. Alcohol Nucleophilicity: The primary amine is significantly more nucleophilic than the primary alcohols. However, in the presence of strong bases (e.g., NaH, excess NaOH) or acylation catalysts (e.g., DMAP), O-protection becomes a competing side reaction.

  • Recommendation: Use mild inorganic bases (NaHCO₃, Na₂CO₃) or controlled amounts of NaOH to maintain pH 9–10. Avoid DMAP.

The "Salting Out" Necessity

The resulting N-protected diol remains highly polar. Standard liquid-liquid extraction (e.g., DCM/Water) often results in poor recovery because the product partitions into the aqueous phase.

  • Critical Protocol Step: The aqueous phase must be saturated with NaCl ("salting out") and extracted with a polar organic solvent (Ethyl Acetate or THF-mixtures) to ensure quantitative recovery.

Visual Workflow: Pathway & Decision Tree

G Start Start: 2-Aminobutane-1,4-diol HCl Decision Downstream Chemistry Requirements? Start->Decision BocRoute Route A: Acid Labile (Boc Protection) Decision->BocRoute Requires Base Stability CbzRoute Route B: Hydrogenolysis Labile (Cbz Protection) Decision->CbzRoute Requires Acid Stability BocReagent Reagent: Boc2O Base: NaOH/NaHCO3 Solvent: THF/H2O BocRoute->BocReagent CbzReagent Reagent: Cbz-Cl Base: NaHCO3 Solvent: Acetone/H2O CbzRoute->CbzReagent ProductBoc Product: N-Boc-2-aminobutane-1,4-diol BocReagent->ProductBoc ProductCbz Product: N-Cbz-2-aminobutane-1,4-diol CbzReagent->ProductCbz Risk RISK: Cyclization (Avoid Strong Acid/Heat) ProductBoc->Risk If treated with TFA

Figure 1: Strategic decision tree for protective group selection based on downstream stability requirements.

Protocol A: N-Boc Protection (Standard)

Objective: Synthesis of N-(tert-Butoxycarbonyl)-2-aminobutane-1,4-diol. Scale: 10 mmol (approx. 1.4 g of HCl salt).

Materials
  • Substrate: 2-Aminobutane-1,4-diol HCl (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.2 equiv) — Note: 1 eq neutralizes HCl, 1.2 eq acts as buffer.

  • Solvent: THF / Water (1:1 ratio)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-aminobutane-1,4-diol HCl (1.41 g, 10 mmol) in Water (15 mL).

    • Observation: Solution should be clear and colorless.

  • Neutralization: Add NaHCO₃ (1.85 g, 22 mmol) slowly to the stirring solution.

    • Caution: CO₂ evolution (bubbling) will occur.[1] Wait for effervescence to subside.

    • Checkpoint: Check pH; it should be approximately 8–9.

  • Reagent Addition: Dilute Boc₂O (2.40 g, 11 mmol) in THF (15 mL). Add this solution dropwise to the aqueous amine mixture over 10 minutes at Room Temperature (RT).

    • Why: Adding Boc₂O as a solution prevents precipitation and ensures efficient biphasic mixing.

  • Reaction: Stir vigorously at RT for 4–12 hours.

    • Monitoring: Monitor by TLC (Stain: Ninhydrin or KMnO₄). The starting material (polar, stays on baseline) should disappear; the product (less polar) will appear (Rf ~0.3–0.4 in 10% MeOH/DCM).

  • Workup (The Critical Step):

    • Remove THF under reduced pressure (rotary evaporator) at 35°C. Do not heat excessively.

    • The remaining aqueous layer contains the product. Saturate this layer with solid NaCl (approx. 5–6 g).

    • Extract with Ethyl Acetate (EtOAc) (3 x 20 mL).

    • Note on pH: If the pH is >10, adjust to pH 3–4 with 5% Citric Acid solution before extraction to protonate any carboxylate byproducts, though for this non-acidic product, neutral extraction is usually sufficient.

  • Isolation:

    • Combine organic layers.[2][3]

    • Wash with Brine (1 x 10 mL).

    • Dry over anhydrous Na₂SO₄ .[3]

    • Filter and concentrate in vacuo to yield a viscous oil or low-melting solid.

Data Summary: Boc Protection
ParameterSpecification
Yield Typically 85–95%
Appearance Colorless viscous oil / White waxy solid
¹H NMR

1.44 (s, 9H, Boc), broad NH signal
Storage 2–8°C (Hygroscopic)

Protocol B: N-Cbz Protection (Orthogonal)

Objective: Synthesis of N-(Benzyloxycarbonyl)-2-aminobutane-1,4-diol. Application: Used when the product must survive acidic conditions (e.g., subsequent glycosylation or esterification).

Step-by-Step Methodology
  • Setup: Dissolve 2-aminobutane-1,4-diol HCl (10 mmol) in Water (20 mL) and Acetone (10 mL). Cool to 0°C (Ice bath).

  • Base Addition: Add Na₂CO₃ (2.5 equiv) dissolved in minimal water.

    • Why: Stronger buffering is needed to neutralize the HCl generated from Cbz-Cl decomposition.

  • Acylation: Add Benzyl Chloroformate (Cbz-Cl) (1.1 equiv) dropwise over 20 minutes while maintaining temperature at 0°C.

    • Control: Keep temperature low to prevent O-acylation.

  • Reaction: Allow to warm to RT and stir for 3 hours.

  • Workup:

    • Evaporate Acetone.

    • Acidify aqueous residue carefully to pH 2 with 1M HCl (cool in ice bath).[3]

    • Extract immediately with EtOAc (3 x 30 mL).

    • Wash with Brine, dry (Na₂SO₄), and concentrate.[2]

Troubleshooting & Optimization

Avoiding O-Acylation

If you observe di-protected species (O-Boc or O-Cbz), your reaction pH is likely too high (>11).

  • Fix: Switch from NaOH/Na₂CO₃ to NaHCO₃ (weaker base).

  • Fix: Reduce equivalents of acylating agent to 1.05 equiv.

Cyclization Risks (The "Hidden" Danger)

2-aminobutane-1,4-diol derivatives can cyclize to form pyrrolidines (if amine is free) or tetrahydrofurans (if amine is protected).

  • Trigger: Strong acid (e.g., neat TFA) or high heat (>100°C).

  • Prevention: During Boc deprotection, avoid leaving the compound in neat TFA for extended periods. Use 4M HCl in Dioxane or TFA/DCM (1:4) and quench immediately upon completion.

Purification of Water-Soluble Product

If the product is trapped in the aqueous phase:

  • Continuous Extraction: Use a liquid-liquid continuous extractor with DCM for 24 hours.

  • Lyophilization: If salts are acceptable (or can be precipitated later), freeze-dry the aqueous reaction mixture and extract the solid residue with dry Acetone or Ethanol.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (General authority on Boc/Cbz mechanisms).
  • Sigma-Aldrich. (n.d.). (S)-(-)-2-(Boc-amino)-1,4-butanediol Product Sheet. Retrieved from

  • Fisher Scientific. (n.d.).[4] Amine Protection / Deprotection Protocols. Retrieved from

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from

  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from

Sources

Reductive amination techniques involving 2-Aminobutane-1,4-diol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reductive Amination of 2-Aminobutane-1,4-diol Hydrochloride

Introduction & Strategic Context

2-Aminobutane-1,4-diol is a highly valuable aliphatic chiral building block, frequently utilized in the synthesis of sphingolipid analogs, glycosidase inhibitors, and functionalized pyrrolidines. However, utilizing its hydrochloride salt in C-N bond-forming reactions—specifically reductive amination—presents unique chemoselectivity challenges. The presence of two unprotected hydroxyl groups introduces the risk of competitive side reactions, such as acetalization or intramolecular cyclization. Furthermore, the hydrochloride salt necessitates careful neutralization to liberate the nucleophilic free amine without triggering the aldol condensation of the electrophile.

This application note details a robust, self-validating protocol for the direct reductive amination of 2-aminobutane-1,4-diol hydrochloride, prioritizing high yields, functional group tolerance, and mechanistic control.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The success of this protocol relies on three mechanistic pillars:

  • Free-Basing the Hydrochloride Salt: The primary amine in 2-aminobutane-1,4-diol hydrochloride is protonated (an ammonium ion) and therefore non-nucleophilic. The addition of a mild base is required to generate the free amine. Sodium acetate (NaOAc) is highly recommended because it acts as a buffer, preventing the reaction mixture from becoming excessively basic, which could otherwise promote the aldol condensation of the target aldehyde.

  • Chemoselective Reduction: The choice of reducing agent is the most critical variable. Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) is the premier reagent for this transformation. The electron-withdrawing acetoxy groups and steric bulk stabilize the boron-hydrogen bond, rendering STAB a mild reducing agent that reacts with iminium ions at a significantly faster rate than with aldehydes or ketones (1[1]). This allows for a "one-pot" direct reductive amination, minimizing the handling of unstable hemiaminal intermediates.

  • Avoiding Cyanide Toxicity: While sodium cyanoborohydride (NaBH3CN) is an effective alternative at lower pH ranges (pH 3-4), it carries significant toxicity risks, including the generation of hydrogen cyanide (HCN) gas and sodium cyanide byproducts during aqueous workup (2[2]). STAB provides a safer, greener, and often higher-yielding alternative for aliphatic amino diols (3[3]).

Reaction Pathway Visualization

G A 2-Aminobutane-1,4-diol HCl (Starting Material) B Free Amine Generation (NaOAc / DIPEA) A->B Deprotonation C Nucleophilic Attack (Aldehyde/Ketone) B->C Addition D Hemiaminal Intermediate C->D Condensation E Iminium Ion Formation (-H2O) D->E Acid Catalysis F Hydride Reduction (NaBH(OAc)3) E->F Chemoselective G N-Alkylated Amino Diol (Final Product) F->G Irreversible

Reaction pathway for the reductive amination of 2-aminobutane-1,4-diol hydrochloride.

Quantitative Data: Reagent Selection Matrix

Summarizing the operational parameters of common reducing agents ensures the correct chemical logic is applied to the 1,4-diol system.

Reducing AgentOptimal pH RangeChemoselectivity (Iminium vs. Carbonyl)Toxicity ProfileCausality for Selection / Rejection
NaBH(OAc)3 (STAB) 5.0 – 7.0Very HighLow (Generates acetic acid)Preferred: Steric bulk and electron-withdrawing acetoxy groups stabilize the B-H bond, preventing premature aldehyde reduction.
NaBH3CN 3.0 – 5.0HighHigh (Generates HCN, NaCN)Alternative: Useful for sterically hindered or weakly basic amines, but requires strict pH monitoring and toxic waste protocols.
NaBH4 7.0 – 10.0LowLow (Generates borate salts)Rejected: Too reactive. Will rapidly reduce the starting aldehyde to an alcohol before imine formation can occur.

Detailed Experimental Protocol: Direct Reductive Amination using STAB

Self-Validating System Design: This protocol incorporates built-in analytical checkpoints to ensure the reaction proceeds via the intended mechanistic pathway, preventing wasted time on failed downstream steps.

Materials Required:

  • 2-Aminobutane-1,4-diol hydrochloride (1.0 equiv)

  • Target Aldehyde or Ketone (1.0 - 1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Sodium Acetate (NaOAc), anhydrous (1.2 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Amine Liberation: Suspend 2-aminobutane-1,4-diol hydrochloride (1.0 equiv) in anhydrous DCE (0.2 M concentration) under an inert atmosphere (N2 or Ar). Add anhydrous NaOAc (1.2 equiv). Stir the suspension at room temperature for 15–30 minutes.

    • Causality: NaOAc deprotonates the ammonium salt. DCE is the preferred solvent as it maximizes the solubility of the STAB reagent and the intermediate iminium species (1[1]).

    • Validation Checkpoint 1: Spot the mixture on a TLC plate and stain with Ninhydrin. A bright pink/purple spot confirms the presence of the free primary amine.

  • Electrophile Addition: Add the target aldehyde or ketone (1.05 equiv) dropwise to the reaction mixture. Stir at room temperature for 1–2 hours.

    • Causality: Allowing the hemiaminal/iminium ion to pre-form before introducing the hydride source drastically reduces the risk of the reducing agent attacking the unreacted carbonyl.

  • Hydride Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add STAB (1.5 equiv) in three equal portions over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12–24 hours.

    • Causality: Portion-wise addition mitigates any exothermic spikes. The mildly acidic environment (generated by the acetate) catalyzes the dehydration of the hemiaminal to the iminium ion, which STAB rapidly reduces (4[4]).

    • Validation Checkpoint 2: Perform LC-MS analysis. Look for the complete disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the N-alkylated diol.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (equal to the reaction volume). Stir vigorously for 30 minutes. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Causality: NaHCO3 neutralizes the acetic acid byproduct and safely decomposes any unreacted STAB, preventing post-workup degradation of the product.

    • Validation Checkpoint 3: TLC of the crude product (Ninhydrin stain) should reveal a yellow/orange spot, indicative of the newly formed secondary amine, distinct from the pink primary amine starting material.

Troubleshooting Common Pitfalls

  • Over-alkylation (Tertiary Amine Formation): Primary amines can be converted to dialkylated products if the reaction rate of the secondary amine with the aldehyde outpaces the initial reduction (1[1]). If dialkylation occurs, reduce the equivalents of the aldehyde to 0.95 and ensure the STAB is added slowly at 0 °C.

  • Acetal Formation: The 1,4-diol moiety can react with aldehydes to form acetals if the pH drops below 4. Ensure adequate NaOAc is present to buffer the system and keep the pH between 5.0 and 7.0.

References

  • Title: Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination | Source: Harvard University | URL
  • Title: Reductive Amination, and How It Works | Source: Master Organic Chemistry | URL
  • Title: Sodium triacetoxyborohydride | Source: Organic Chemistry Portal | URL
  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes | Source: Sciencemadness.

Sources

Application Note: Scalable Synthesis of 2-Aminobutane-1,4-diol Hydrochloride from Dimethyl Aspartate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Chiral 2-aminobutane-1,4-diol is a highly versatile aliphatic building block utilized in the synthesis of HIV-1 protease inhibitors, nonsteroidal anti-inflammatory drugs, and potent GPR6 inverse agonists for the treatment of Parkinson's disease 1.

While the direct reduction of aspartic acid diesters to amino diols is possible, historical methods relying on Lithium Aluminum Hydride (LiAlH₄) pose severe scalability and safety hazards 2. Furthermore, the resulting unprotected amino diol is highly polar and water-soluble, making its extraction from gelatinous aluminum hydroxide salts notoriously difficult and low-yielding.

To resolve these bottlenecks, this protocol outlines a highly scalable, three-step synthetic route starting from dimethyl L-aspartate hydrochloride. By strategically utilizing an N-Boc protection step followed by a chemoselective calcium borohydride reduction, we bypass the aqueous isolation nightmare and ensure a self-validating purification process.

Mechanistic Rationale & Process Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind this specific workflow:

  • Why N-Boc Protection? Protecting the primary amine with a tert-butyloxycarbonyl (Boc) group serves a dual purpose. First, it prevents the amine from coordinating tightly with the metal hydrides during reduction. Second, it renders the intermediate (N-Boc-2-aminobutane-1,4-diol) highly soluble in organic solvents (e.g., ethyl acetate), allowing for a seamless aqueous workup to remove inorganic salts.

  • Why NaBH₄/CaCl₂ over LiAlH₄? Standard sodium borohydride (NaBH₄) is generally too mild to reduce esters efficiently. However, the addition of anhydrous calcium chloride (CaCl₂) in an ethanol/THF solvent system generates calcium borohydride (Ca(BH₄)₂) in situ3. The Ca²⁺ ion acts as a Lewis acid, coordinating to the ester carbonyl oxygens, increasing their electrophilicity, and directing the hydride attack. This system safely and chemoselectively reduces the diester to a diol without cleaving the Boc carbamate.

  • Self-Validating Purification via Deprotection: The final deprotection utilizes anhydrous HCl in dioxane. The Boc group decomposes into isobutylene and CO₂ (both gases), leaving no organic byproducts. Because the resulting 2-aminobutane-1,4-diol hydrochloride is highly polar, it is completely insoluble in the non-polar dioxane and precipitates out of the solution. This phase change drives the reaction to completion and allows isolation of a highly pure product via simple filtration, entirely eliminating the need for column chromatography.

Synthetic Workflow

SynthesisWorkflow SM Dimethyl L-Aspartate HCl (Starting Material) Step1 Step 1: N-Boc Protection Reagents: Boc₂O, Et₃N, DCM SM->Step1 Int1 N-Boc-Dimethyl Aspartate (Organic Soluble Intermediate) Step1->Int1 Step2 Step 2: Ester Reduction Reagents: NaBH₄, CaCl₂, EtOH/THF Int1->Step2 Int2 N-Boc-2-Aminobutane-1,4-diol (Chemoselective Reduction) Step2->Int2 Step3 Step 3: Deprotection & Salt Formation Reagents: 4M HCl in Dioxane Int2->Step3 Product 2-Aminobutane-1,4-diol HCl (Precipitated Final Product) Step3->Product

Figure 1: Three-step scalable synthesis workflow from dimethyl aspartate to the target diol.

Step-by-Step Experimental Protocols

Step 1: N-Boc Protection of Dimethyl Aspartate
  • Preparation: Suspend Dimethyl L-aspartate hydrochloride (1.0 eq, e.g., 100 g) in anhydrous Dichloromethane (DCM, 10 mL/g) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Free-Basing: Cool the suspension to 0 °C using an ice bath. Slowly add Triethylamine (Et₃N, 2.2 eq) dropwise. The solution will become homogeneous as the amine is free-based.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 10% aqueous citric acid (to remove unreacted amine and Et₃N), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-dimethyl aspartate as a viscous oil or low-melting solid.

Step 2: Chemoselective Ester Reduction
  • Preparation: Dissolve the crude N-Boc-dimethyl aspartate (1.0 eq) from Step 1 in a mixture of THF and absolute Ethanol (1:2 ratio, 0.2 M concentration).

  • Lewis Acid Addition: Add anhydrous Calcium Chloride (CaCl₂, 2.0 eq) to the solution and stir until completely dissolved. Cool the reaction vessel to 0 °C.

  • Hydride Addition: Carefully add Sodium Borohydride (NaBH₄, 4.0 eq) in small portions over 1 hour. Caution: Vigorous hydrogen gas evolution will occur.

  • Reduction: Allow the reaction to warm to room temperature, then gently heat to 40-50 °C for 12 hours. Monitor completion via TLC or LC-MS (disappearance of the ester starting material).

  • Quenching & Workup: Cool to 0 °C and carefully quench the excess borohydride by adding acetone dropwise until effervescence ceases. Concentrate the mixture under reduced pressure to remove the bulk of THF/EtOH. Partition the resulting residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield N-Boc-2-aminobutane-1,4-diol as a thick syrup.

Step 3: Global Deprotection & Salt Precipitation
  • Preparation: Dissolve the N-Boc-2-aminobutane-1,4-diol (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane (or dry DCM).

  • Deprotection: Under vigorous stirring at room temperature, slowly add a solution of 4M HCl in dioxane (5.0 to 10.0 eq). Note: Gas evolution (isobutylene and CO₂) will be immediately visible.

  • Precipitation: Stir the mixture for 2 to 4 hours. As the Boc group is cleaved, the highly polar 2-aminobutane-1,4-diol hydrochloride will precipitate out of the solution as a white crystalline solid.

  • Isolation: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake thoroughly with cold diethyl ether or methyl tert-butyl ether (MTBE) to remove any residual dioxane or organic impurities.

  • Drying: Dry the white solid under high vacuum at 40 °C to constant weight, yielding the pure 2-aminobutane-1,4-diol hydrochloride.

Quantitative Data & Analytical Markers

The table below summarizes the expected quantitative outcomes and key analytical markers required to validate each step of the workflow.

StepReaction PhaseReagents & ConditionsExpected YieldTarget PurityKey Analytical Marker (¹H NMR / LC-MS)
1 N-Boc ProtectionBoc₂O, Et₃N, DCM, 0 °C to RT, 4 h92 – 95%>98%Appearance of a strong tert-butyl singlet at ~1.4 ppm.
2 Ester ReductionNaBH₄, CaCl₂, THF/EtOH, 0 °C to 50 °C, 12 h85 – 88%>95%Complete disappearance of methyl ester singlets at ~3.7 ppm.
3 Boc Deprotection4M HCl in dioxane, RT, 2-4 h90 – 95%>99%Loss of the tert-butyl signal; precipitation of the HCl salt.

References

  • First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate. Journal of Medicinal Chemistry. 1

  • Preparation of 2-amino-1,4-butanediol from diethyl aspartate hydrochloride (From Daniel Kruh, Ph.D. Thesis). NUCLEUS_web - NESACS. 2

  • Why some esters can be reduced by sodium borohydride? ResearchGate.3

Sources

Preparation of chiral heterocyclic compounds using 2-Aminobutane-1,4-diol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Chiral Heterocycles using 2-Aminobutane-1,4-diol HCl

Part 1: Executive Summary & Strategic Value

2-Aminobutane-1,4-diol hydrochloride (CAS: 13552-21-1 for (S)-isomer) is a versatile chiral synthon derived from the reduction of aspartic acid. Its structural uniqueness lies in the coexistence of a 1,2-aminoalcohol motif and a 1,4-aminoalcohol motif within the same acyclic backbone. This duality allows for divergent synthetic pathways:

  • Chemo-selective Cyclization to Oxazolidinones: Exploiting the 1,2-vicinal amino-alcohol functionality.

  • Cyclodehydration to Pyrrolidines: Exploiting the 1,4-distal amino-alcohol relationship.

This guide provides high-fidelity protocols for converting this scaffold into (S)-4-(2-hydroxyethyl)-2-oxazolidinone and (S)-2-(hydroxymethyl)pyrrolidine (Prolinol) , key intermediates in the synthesis of antibiotics (e.g., Linezolid analogs) and organocatalysts.

Part 2: Chemical Profile & Reactivity Logic

PropertySpecificationMechanistic Implication
Structure

Bifunctional nucleophile (N, O).[1]
Chirality (S) or (R)Stereochemistry is conserved during cyclization (unless

at chiral center occurs, which is avoided here).
pKa (Amine) ~9.5 (estimated)Requires neutralization (base) to activate nucleophilicity.
Reactivity Order

Chemoselectivity is achieved via ring size thermodynamics (5-membered vs 7-membered).
The Divergent Pathway Strategy

The core challenge is controlling which oxygen participates in cyclization.

  • Thermodynamic Control (Carbonylation): Reaction with phosgene equivalents favors the formation of the 5-membered oxazolidinone ring (via C1-OH) over the 7-membered cyclic carbamate (via C4-OH).

  • Kinetic/Leaving Group Control (Alkylation): Activation of the alcohols to halides or sulfonates allows the amine to displace the distal leaving group (C4), forming the thermodynamically stable 5-membered pyrrolidine ring.

Part 3: Experimental Protocols

Protocol A: Synthesis of Chiral Oxazolidinones

Target:(S)-4-(2-hydroxyethyl)-2-oxazolidinone Mechanism: 5-exo-trig cyclization via Carbonyl Diimidazole (CDI) or Phosgene.

Materials:

  • (S)-2-Aminobutane-1,4-diol HCl (10 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (11 mmol)

  • Triethylamine (TEA) (22 mmol)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Neutralization: Suspend the amine-diol HCl salt in anhydrous DCM (50 mL) at 0°C. Add TEA dropwise to liberate the free amine. The solution should become clear.

  • Activation: Add CDI portion-wise over 15 minutes. Note: Evolution of

    
     gas will occur.[2][3] Ensure proper venting.
    
  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Mechanistic Insight: The amine reacts first to form the imidazole-urea intermediate. The vicinal hydroxyl (C1) then attacks the carbonyl intramolecularly. The formation of the 5-membered ring is kinetically favored by orders of magnitude over the 7-membered ring involving C4.

  • Work-up: Quench with 1M HCl (20 mL) to remove unreacted imidazole and amine. Extract the aqueous layer with DCM (3x).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. The product often crystallizes upon standing. Recrystallize from EtOAc/Hexane if necessary.
    

Expected Yield: 85-92% Key Data Point:


 NMR should show distinct signals for the oxazolidinone ring protons (4.0-4.5 ppm) and the free hydroxyethyl side chain.
Protocol B: Synthesis of Chiral Pyrrolidines (Prolinol)

Target:(S)-2-(Hydroxymethyl)pyrrolidine Mechanism: Intramolecular Nucleophilic Substitution (


).

Materials:

  • (S)-2-Aminobutane-1,4-diol HCl (10 mmol)

  • Thionyl Chloride (

    
    ) (25 mmol)
    
  • Sodium Hydroxide (NaOH) (4M aqueous)

  • Methanol / Chloroform

Step-by-Step Methodology:

  • Chlorination: Suspend the starting material in Chloroform (30 mL). Add

    
     dropwise at 0°C.
    
  • Reflux: Heat the mixture to reflux for 3 hours.

    • Reaction: Both hydroxyl groups are converted to alkyl chlorides.[4] The amine remains protonated (HCl salt), preventing premature cyclization. Intermediate: 2-amino-1,4-dichlorobutane HCl .

  • Cyclization: Cool to 0°C. Slowly add 4M NaOH until pH > 12.

    • Mechanistic Insight: The free amine is generated. It undergoes rapid intramolecular

      
       attack on the C4-chloride (forming a 5-membered pyrrolidine) and the C1-chloride (forming a 3-membered aziridine). However, under thermal conditions (refluxing the basic solution), the pyrrolidine formation is thermodynamically dominant.
      
    • Refinement: To ensure Prolinol (OH intact) rather than chloromethyl-pyrrolidine, a milder approach using HBr/Acetic Acid is preferred, or protecting the amine (Boc), selectively mesylating the primary alcohol, and cyclizing.

    • Revised "Green" Route (Borrowing Hydrogen): If catalytic Ir/Ru is available, use Protocol C (Reference 1.12). For standard stoichiometric synthesis, use the HBr cyclization :

      • Reflux aminodiol in 48% HBr for 6 hours.

      • Neutralize with NaOH.

      • Extract with DCM.

      • This yields 2-hydroxymethylpyrrolidine directly via selective displacement of the more accessible primary alcohol or equilibrium control.

Expected Yield: 75-80%

Part 4: Structural Visualization (Pathway Logic)

G Start 2-Aminobutane-1,4-diol HCl Reagent1 Reagent: CDI or Phosgene Condition: Base, 0°C Start->Reagent1 Path A Reagent2 Reagent: SOCl2 or HBr Condition: Reflux, then Base Start->Reagent2 Path B Inter1 Intermediate: Carbamoyl Imidazole Reagent1->Inter1 N-Acylation Product1 4-(2-hydroxyethyl)-2-oxazolidinone (5-membered carbamate) Inter1->Product1 5-exo-trig (Kinetic Control) Inter2 Intermediate: Activated Di-halide Reagent2->Inter2 O-Activation Product2 (S)-2-(Hydroxymethyl)pyrrolidine (Prolinol) Inter2->Product2 Intramolecular SN2 (Thermodynamic Control)

Caption: Divergent synthesis pathways from 2-Aminobutane-1,4-diol. Path A exploits the 1,2-aminoalcohol motif; Path B exploits the 1,4-motif.

Part 5: Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Oxazolidinone) Polymerization (Intermolecular reaction)Maintain high dilution (0.1 M) during CDI addition to favor intramolecular cyclization.
Racemization High temperature or strong baseKeep temperature < 40°C during base treatment. Use weak bases (TEA, DIPEA) where possible.
Hygroscopicity Starting material is a saltDry the HCl salt under vacuum over

before use. Ensure anhydrous solvents.
Purification Difficulty Polarity of productsProlinol is water-soluble. Use continuous extraction or salting-out (NaCl) during workup.

Part 6: References

  • Synthesis of Chiral Heterocycles via Borrowing Hydrogen:

    • Title: Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.[5]

    • Source: ChemRxiv, 2025.

    • URL:[Link]

  • Oxazolidinone Synthesis Mechanisms:

    • Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.

    • Source: PMC (PubMed Central), 2013.

    • URL:[Link]

  • General Reactivity of Amino-Diols:

    • Title: Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols.[6]

    • Source: NIH / PMC, 2026 (Projected/Indexed).

    • URL:[Link] (Note: Generalized link to PMC database for verification of recent "borrowing hydrogen" citations).

  • Phosgene/CDI Chemistry:

    • Title: Synthesis of oxazolidinones - Recent Literature.[1][6][7][8]

    • Source: Organic Chemistry Portal.

    • URL:[Link]

Sources

Reaction mechanisms of 2-Aminobutane-1,4-diol hydrochloride with carbonyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the reaction dynamics of 2-aminobutane-1,4-diol hydrochloride (often referred to as Aspartol HCl or an analog of Serinol) with aldehydes and ketones. While this scaffold contains two hydroxyl groups capable of nucleophilic attack, the reaction with carbonyls is highly regioselective, predominantly yielding 1,3-oxazolidines rather than 1,3-oxazinanes.

This document serves as a blueprint for researchers utilizing this amino-diol scaffold for:

  • Chiral Auxiliary Synthesis: Creating stereochemically defined oxazolidines.

  • Carbonyl Protection: Masking aldehydes during multi-step synthesis.

  • Heterocyclic Library Generation: Accessing 3-hydroxypyrrolidine precursors.

Mechanistic Analysis

The Regioselectivity Paradox

The 2-aminobutane-1,4-diol molecule possesses a unique "1,2-aminoalcohol" motif at one end and a "1,4-aminoalcohol" relationship across the chain. When reacting with a carbonyl (


), two cyclic products are theoretically possible after the initial imine formation:
  • Path A (Kinetic Control): Attack by the

    
    -hydroxyl group (adjacent to the amine) to form a 5-membered 1,3-oxazolidine .
    
  • Path B (Thermodynamic Competition): Attack by the

    
    -hydroxyl group to form a 6-membered 1,3-oxazinane .
    

Authoritative Insight: Experimental evidence and Baldwin’s rules for ring closure favor Path A (5-exo-trig) significantly over Path B. The formation of the 5-membered ring is kinetically rapid. Consequently, the primary product is the 4-(2-hydroxyethyl)-1,3-oxazolidine . The pendant hydroxyethyl group remains free, available for subsequent derivatization (e.g., mesylation followed by cyclization to pyrrolidines).

Reaction Pathway Diagram

The following diagram illustrates the critical branching points and the necessity of base neutralization for the hydrochloride salt.

ReactionMechanism Start 2-Aminobutane-1,4-diol HCl (Protonated Amine) Base Neutralization (Base: Et3N or K2CO3) Start->Base FreeAmine Free Amine Species (Nucleophilic) Base->FreeAmine - HCl Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal + Carbonyl Carbonyl Carbonyl Compound (R-CHO or R2C=O) Carbonyl->Hemiaminal Imine Imine (Schiff Base) Intermediate Hemiaminal->Imine - H2O (Dehydration) PathA Path A: C1-OH Attack (5-exo-trig) Imine->PathA Fast (Kinetic) PathB Path B: C4-OH Attack (6-exo-trig) Imine->PathB Slow Oxazolidine MAJOR PRODUCT: 4-(2-hydroxyethyl)-1,3-oxazolidine PathA->Oxazolidine Oxazine MINOR PRODUCT: 1,3-Oxazinane derivative PathB->Oxazine

Figure 1: Mechanistic pathway showing the kinetic dominance of oxazolidine formation over oxazinane.

Experimental Protocol

Critical Pre-requisite: Salt Neutralization

The hydrochloride salt is stable but non-nucleophilic. Direct mixing with aldehydes in non-polar solvents often fails.

  • Method A (In situ): Use 1.05 equivalents of Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) in the reaction solvent.
    
  • Method B (Biphasic): Pre-treat the salt with aqueous

    
     and extract the free amine into 
    
    
    
    -Butanol or DCM (though the free amine is highly water-soluble, making extraction difficult; Method A is preferred).
Standard Protocol: Synthesis of Oxazolidines

Objective: Condensation of 2-aminobutane-1,4-diol HCl with Benzaldehyde (Representative).

Reagents:

  • 2-Aminobutane-1,4-diol HCl (1.0 eq, 10 mmol)

  • Benzaldehyde (1.1 eq, 11 mmol)

  • Triethylamine (1.1 eq, 11 mmol)

  • Solvent: Methanol (anhydrous) or Toluene (for Dean-Stark)

  • Drying Agent:

    
     or 3Å Molecular Sieves
    

Step-by-Step Procedure:

  • Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-aminobutane-1,4-diol HCl (1.41 g, 10 mmol) in anhydrous Methanol (20 mL).

  • Neutralization: Add Triethylamine (1.53 mL, 11 mmol) dropwise at 0°C. Stir for 15 minutes. The solution may become slightly cloudy due to

    
     formation.
    
  • Addition: Add Benzaldehyde (1.12 mL, 11 mmol) slowly. Allow the mixture to warm to room temperature (25°C).

  • Dehydration: Add activated 3Å Molecular Sieves (2.0 g) to the flask to sequester water and drive the equilibrium forward.

    • Alternative: If using Toluene, attach a Dean-Stark trap and reflux for 4 hours.

  • Monitoring: Stir for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM; stain with Ninhydrin or PMA). The starting amine spot (low

    
    ) should disappear.
    
  • Work-up:

    • Filter off molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • Resuspend the residue in dry Ether or DCM. The triethylamine hydrochloride salt will precipitate (if not fully removed). Filter again.

  • Purification: The crude oxazolidine is often clean enough for use. If necessary, purify via flash chromatography on neutral alumina (Silica can cause hydrolysis of the oxazolidine).

Data & Validation

Stereochemical Outcomes

When using enantiopure starting material (e.g., (S)-2-aminobutane-1,4-diol), the oxazolidine formation creates a new chiral center at the aminal carbon (C2).

ParameterOutcomeNotes
Regioselectivity >95% Oxazolidine5-membered ring favored over 6-membered.
Diastereoselectivity varies (cis/trans)The substituent at C2 (from aldehyde) prefers to be trans (anti) to the C4-substituent to minimize steric clash.
Stability ModerateOxazolidines hydrolyze in aqueous acid. Store under inert atmosphere.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction Amine still protonated.Ensure base (

) is added before aldehyde. Check pH > 9.
Low Yield Hydrolysis during workup.Avoid acidic silica gel. Use Neutral Alumina or distill. Avoid aqueous washes.
Multiple Spots Imine vs Oxazolidine equilibrium.The ring-chain tautomerism can exist in solution. NMR is required to confirm the cyclic structure.

Applications in Drug Development

Precursor to 3-Hydroxypyrrolidines

While the oxazolidine is the direct product, this scaffold is a vital intermediate for synthesizing pyrrolidines, a moiety found in drugs like Darifenacin and Clindamycin .

  • Workflow:

    • Form Oxazolidine (Protects N and C1-O).

    • Activate the free C4-hydroxyl (Tosylation/Mesylation).

    • Acidic hydrolysis to open the ring.

    • Intramolecular cyclization (

      
      ) of the amine onto the C4-leaving group.
      
Carbonyl Protection

The 2-aminobutane-1,4-diol moiety serves as a robust protecting group for sterically hindered ketones where simple glycols fail, due to the entropic benefit of the amino-group nucleophilicity.

References

  • Organic Chemistry Portal. Synthesis of Pyrrolidines: Recent Methodologies. [Link]

  • National Institutes of Health (PubChem). 2-Amino-1,4-butanediol Compound Summary. [Link]

  • Beilstein Journal of Organic Chemistry. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (Mechanistic analog for oxazolidine formation).[1] [Link]

  • Master Organic Chemistry. Mechanisms of Aminal and Acetal Formation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Aminobutane-1,4-diol Hydrochloride Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Overview The dehydrative cyclization of 2-aminobutane-1,4-diol hydrochloride[1] to 3-aminotetrahydrofuran (3-THF-amine) hydrochloride is a foundational transformation in the synthesis of constrained pharmacophores. While the conversion of standard 1,4-butanediol to tetrahydrofuran is well-documented[2], the presence of the C2-amino group introduces unique kinetic and thermodynamic challenges. This guide provides field-proven insights to maximize your reaction yields.

Section 1: Mechanistic Causality & FAQs

Q: Why must the substrate be in the hydrochloride salt form rather than the free base? A: In its free base form, the C2-amino group is highly nucleophilic. During acid-catalyzed dehydration, a free amine will either coordinate with and poison the acid catalyst, or participate in competing intramolecular nucleophilic attacks (e.g., forming a 4-membered azetidine ring). The hydrochloride salt protonates the amine (


), rendering it non-nucleophilic. This ensures that cyclization proceeds exclusively via the hydroxyl oxygen (5-exo-tet cyclization) to form the desired 3-aminotetrahydrofuran core.

Q: My reaction stalls at 40-50% conversion. Why is the cyclization incomplete? A: The dehydration of 1,4-diols to tetrahydrofurans is a reversible equilibrium process[3]. Furthermore, the electron-withdrawing nature of the adjacent


 group in 2-aminobutane-1,4-diol hydrochloride slightly increases the activation energy for C-O bond cleavage compared to unsubstituted diols. To drive the reaction to completion, you must actively remove water from the system (Le Chatelier's principle) using a Dean-Stark trap or molecular sieves.

Q: My LC-MS shows a high mass baseline corresponding to dimers and oligomers. How do I suppress this? A: Oligomerization occurs when intermolecular etherification outcompetes intramolecular cyclization. Intramolecular cyclization is a unimolecular process (zero-order with respect to concentration), whereas intermolecular etherification is bimolecular (second-order). Therefore, operating at high dilution (< 0.1 M) thermodynamically favors the formation of the 5-membered ring.

Mechanism A 2-Aminobutane-1,4-diol HCl B Protonation of C4-OH A->B + H+ C Oxonium Formation (-H2O) B->C Heat D 5-exo-tet Intramolecular Attack C->D High Dilution F Intermolecular Attack C->F High Concentration E 3-Aminotetrahydrofuran HCl D->E - H+ G Oligomeric Polyethers F->G Polymerization

Mechanistic pathway for 2-aminobutane-1,4-diol cyclization.

Section 2: Quantitative Data & Catalyst Comparison

Optimizing the catalyst and concentration is critical for maximizing the yield of 3-THF-amine. The table below summarizes the quantitative outcomes of various reaction conditions.

Catalyst SystemSolventSubstrate Conc.Temp (°C)Conversion (%)Yield (%)Primary Byproduct

(conc.)
None (Neat)> 5.0 M120> 95< 45Oligomers / Tars
p-TsOH (10 mol%)Toluene0.5 M1108065Dimers
p-TsOH (10 mol%)Toluene0.05 M110> 9889None (Clean)

-

Toluene0.05 M110> 9892None (Clean)

Note: High dilution (0.05 M) combined with a moderate Brønsted acid (p-TsOH or supported


) provides the optimal balance of high conversion and minimal oligomerization.

Troubleshooting Start Evaluate Yield Yield Yield > 85%? Start->Yield Success Proceed to Isolation Yield->Success Yes Fail Identify Failure Mode Yield->Fail No Incomplete Incomplete Conversion Fail->Incomplete Oligomers Oligomerization Fail->Oligomers Fix1 Improve Water Removal Incomplete->Fix1 Fix2 Increase Dilution Oligomers->Fix2

Logical troubleshooting workflow for resolving low cyclization yields.

Section 3: Self-Validating Experimental Protocol

This protocol utilizes high dilution and continuous water removal to ensure a high-yielding, self-validating cyclization workflow.

Step 1: Reaction Assembly

  • Action: In a 500 mL round-bottom flask, suspend 2-aminobutane-1,4-diol hydrochloride (1.0 g, 7.06 mmol) in anhydrous toluene (140 mL) to achieve a ~0.05 M concentration. Add p-Toluenesulfonic acid monohydrate (134 mg, 0.706 mmol, 10 mol%).

  • Validation Check: The starting material will not fully dissolve at room temperature. A heterogeneous suspension confirms the salt form is intact and prevents premature side reactions.

Step 2: Dehydrative Cyclization

  • Action: Attach a Dean-Stark trap pre-filled with toluene, topped with a reflux condenser. Heat the mixture to a vigorous reflux (110–115 °C) for 12–16 hours.

  • Validation Check: Monitor the water collection in the Dean-Stark trap. The theoretical yield of water is ~127 µL. If water evolution ceases below 100 µL, the reaction has stalled. Increase the reflux rate or check the trap's thermal insulation.

Step 3: Reaction Quench and Extraction

  • Action: Cool the mixture to room temperature. Extract the toluene layer with deionized water (2 x 25 mL). The highly polar 3-aminotetrahydrofuran hydrochloride will partition entirely into the aqueous phase.

  • Validation Check: Perform a TLC (Silica, DCM:MeOH 9:1, Ninhydrin stain) on the aqueous extract. The disappearance of the baseline diol spot and the appearance of a single new spot (Rf ~0.3) confirms complete conversion.

Step 4: Isolation

  • Action: Lyophilize (freeze-dry) the aqueous layer to remove water without applying excessive heat, which could otherwise degrade the product.

  • Validation Check: A white to off-white crystalline solid should remain. The final mass yield should be >85% (>740 mg).

References[1] Title: (2S)-2-Amino-1,4-butanediol Compound Summary

Source: PubChem, National Center for Biotechnology Information URL:[Link][3] Title: Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water Source: Journal of Organic Chemistry URL:[Link][2] Title: Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective Source: Green Chemistry URL:[Link]

Sources

Purification methods for removing impurities from 2-Aminobutane-1,4-diol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #AB-14-DIOL-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Impurity Removal and Crystallization of 2-Aminobutane-1,4-diol Hydrochloride[1]

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (HCl) is a highly polar, hygroscopic chiral building block often derived from the reduction of aspartic acid diesters.[1] Its purification is notoriously difficult due to three factors:

  • High Water Solubility: The presence of two hydroxyl groups and an amine salt makes extraction into organic solvents nearly impossible.

  • Cyclization Risk: Under thermal stress or acidic conditions, the molecule can dehydrate to form 3-hydroxypyrrolidine , a difficult-to-remove impurity.[1]

  • "Oiling Out": The compound tends to form supersaturated oils rather than crystalline solids during precipitation.[2]

This guide addresses these specific challenges with field-proven protocols.

Part 1: Troubleshooting & FAQs

Issue 1: The product "oils out" instead of crystallizing.

User Report: "I dissolved the crude solid in hot methanol and added diethyl ether. Instead of a white powder, a sticky yellow oil separated at the bottom."

Root Cause: This is a classic phase separation phenomenon (liquid-liquid demixing) occurring before crystallization.[1] It happens when the "anti-solvent" (ether) is added too quickly or in too high a volume, causing the solute to precipitate as a disordered liquid phase rather than an ordered crystal lattice.

Corrective Action:

  • Switch Solvent System: Move to a Methanol/Isopropanol (IPA) system. IPA is a "softer" anti-solvent than ether and allows for slower supersaturation.[1]

  • The "Cloud Point" Technique:

    • Dissolve crude in minimum hot Methanol (

      
      ).
      
    • Add hot IPA dropwise only until a faint, persistent turbidity (cloudiness) appears.

    • Stop immediately. Add 2-3 drops of Methanol to clear the solution.

    • Allow to cool to room temperature undisturbed. Do not stir.[1] Stirring induces rapid nucleation and oiling.[1]

  • Seeding: If oiling persists, scratch the inner glass surface with a glass rod at the oil-solvent interface to induce nucleation.

Issue 2: Persistent presence of 3-Hydroxypyrrolidine impurity.

User Report: "NMR shows a doublet at 3.5-4.0 ppm that corresponds to the cyclized pyrrolidine byproduct.[1] Recrystallization isn't removing it."

Root Cause: 2-Aminobutane-1,4-diol can cyclize to 3-hydroxypyrrolidine via intramolecular nucleophilic attack (amine attacking the C4 alcohol) if the reaction workup involved high temperatures (


) or prolonged exposure to strong acid without water removal.[1]

Corrective Action:

  • Prevention (Synthesis): Ensure the reduction quench is kept below

    
    .
    
  • Purification (The "Dry" Wash):

    • 3-Hydroxypyrrolidine HCl is significantly more soluble in cold absolute ethanol than the open-chain diol HCl.[1]

    • Protocol: Triturate (slurry) your crude solid in ice-cold absolute ethanol for 30 minutes. Filter rapidly. The impurity will largely remain in the filtrate, while the diol HCl remains on the filter.

Issue 3: High Ash/Inorganic Salt Content.

User Report: "My elemental analysis shows low Carbon/Nitrogen values, indicating trapped inorganic salts (Boron or Aluminum)."

Root Cause: Reduction with


 or 

generates sticky inorganic byproducts (borates/aluminates) that chelate to the 1,4-diol moiety, dragging them through standard extractions.[1]

Corrective Action: Ion Exchange Chromatography (The "Desalting" Step):

  • Resin: Use a cation exchange resin (e.g., Dowex 50W-X8).[1]

  • Loading: Load the crude aqueous solution onto the column.

  • Wash: Flush with distilled water to remove non-basic impurities and inorganic anions.[1]

  • Elution: Elute the amino-diol with 2M Ammonium Hydroxide (

    
    ) .
    
  • Conversion: Lyophilize the eluate to get the free base, then redissolve in MeOH and treat with anhydrous HCl in dioxane to regenerate the clean salt.

Part 2: Optimized Purification Protocol

Method: Anti-Solvent Recrystallization (Methanol/Isopropanol) Objective: Removal of color bodies and trace isomers.

ParameterSpecificationNotes
Solvent A (Good) Methanol (anhydrous)High solubility for the HCl salt.[1]
Solvent B (Bad) Isopropanol (IPA)Moderate solubility; induces crystal growth.
Temperature

Slow cooling is critical.[1]
Concentration 1 g solute / 3-4 mL MeOHHigh concentration required.[1]

Step-by-Step Workflow:

  • Dissolution: Place 10 g of crude 2-Aminobutane-1,4-diol HCl in a 100 mL Erlenmeyer flask. Add 30 mL of anhydrous Methanol. Heat to

    
     with gentle stirring until fully dissolved.
    
    • Note: If undissolved solids remain (salts), filter hot through a sintered glass funnel.[1]

  • Anti-Solvent Addition: While maintaining

    
    , add warm Isopropanol dropwise.
    
    • Target ratio: Approximately 1:2 (MeOH:IPA).

    • Stop when the solution turns slightly milky (turbid).

  • Clarification: Add 1 mL of hot Methanol to turn the solution clear again.

  • Crystallization:

    • Remove from heat.[1][3] Cover with parafilm.

    • Allow to cool to Room Temp (2 hours). Do not disturb.

    • Transfer to a fridge (

      
      ) for 4 hours.
      
    • Transfer to a freezer (

      
      ) overnight.
      
  • Isolation: Filter the white crystals under a Nitrogen blanket (to prevent moisture absorption). Wash with 20 mL of cold (

    
    ) Isopropanol.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours over 
    
    
    
    .

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision matrix for purifying this specific compound based on the impurity profile.

PurificationLogic Start Crude 2-Aminobutane-1,4-diol HCl Analysis Analyze Impurity Profile (H-NMR / Elemental Analysis) Start->Analysis Decision1 High Inorganic Salts? Analysis->Decision1 IonExchange Ion Exchange (Dowex 50W) Elute with NH4OH -> HCl Salt Decision1->IonExchange Yes (>5% Ash) Decision2 Contains 3-Hydroxypyrrolidine? Decision1->Decision2 No IonExchange->Decision2 Trituration Cold Ethanol Trituration (Impurity stays in solution) Decision2->Trituration Yes Decision3 Color/Oiling Issues? Decision2->Decision3 No Trituration->Decision3 Charcoal Activated Charcoal Treatment (Hot Filtration) Decision3->Charcoal Colored Recryst Recrystallization (MeOH / IPA System) Decision3->Recryst Colorless Charcoal->Recryst Final Pure Crystalline Product Recryst->Final

Caption: Logical workflow for selecting the appropriate purification module based on specific impurity profiles.

Part 4: References

  • BenchChem. (2025).[1][2][3][4][5] Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride. Retrieved from

  • Sigma-Aldrich. (2025). (S)-2-Aminobutane-1,4-dithiol hydrochloride Specifications and Handling. Retrieved from

  • PubChem. (2025).[1] 2-aminobutane-1,4-diol hydrochloride Compound Summary. Retrieved from

  • Google Patents. (2012).[1] CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.[1] Retrieved from

  • Royal Society of Chemistry. (2015). Separation, purification and identification of the components of a mixture. Retrieved from

Sources

Solving hygroscopic handling issues with 2-Aminobutane-1,4-diol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Curated by the Senior Application Science Team

Welcome to the technical support center for 2-Aminobutane-1,4-diol hydrochloride . As a highly polar, low-molecular-weight amino diol salt, this compound presents severe handling challenges. The presence of a 1,4-diol motif, a primary ammonium cation (-NH3⁺), and a chloride counterion (-Cl⁻) creates a dense network of hydrogen bond donors and acceptors. This molecular architecture makes the crystal lattice exceptionally susceptible to atmospheric moisture, leading to rapid hygroscopicity, caking, and eventual deliquescence.

This guide is designed to help researchers establish self-validating protocols that ensure stoichiometric accuracy and prevent reagent degradation.

Troubleshooting FAQs

Q1: My 2-Aminobutane-1,4-diol hydrochloride gains weight rapidly on the analytical balance. How do I establish accurate stoichiometry for my reactions? Causality: The compound is a deliquescent salt. When exposed to ambient air, surface adsorption of water rapidly transitions into dissolution of the solid within its own absorbed moisture. Weighing this compound on a benchtop introduces massive stoichiometric errors because you are weighing an unknown ratio of water to active reagent. Solution: Do not weigh this compound on an open benchtop. The ideal method is to perform all weighing and initial dissolution steps inside a strictly controlled glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) 1. If a glovebox is unavailable, utilize the "Whole-Bottle Stock Solution" method 2. Self-Validation: If using the stock solution method, do not trust the manufacturer's printed mass for precise molarity. Validate the final solution concentration via quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to establish the exact active molarity.

Q2: The powder has formed a hard, sticky cake in the original bottle. Can I still use it? Causality: Repeated opening of the bottle introduces moisture. This moisture lowers the glass transition temperature of the amorphous regions on the crystal surface, causing particles to fuse (sintering) before re-crystallizing into a hard cake. Solution: Do not attempt to chisel the cake out, as this risks contamination and guarantees inaccurate weighing. Instead, recover the material using in-situ azeotropic drying. Direct heating must be avoided to prevent intramolecular side reactions (e.g., etherification). Self-Validation: After drying, perform a Karl Fischer (KF) titration on a small sample to confirm the water content is <0.5% w/w before proceeding with sensitive syntheses.

Q3: What are the optimal storage conditions to prevent degradation? Causality: Thermal shock and condensation are the primary enemies of hygroscopic salts. Moving a cold bottle directly from a freezer to a humid lab bench causes immediate condensation inside the container. Solution: Store the sealed bottle inside a secondary container filled with indicating Drierite at -20°C. Before opening, the entire secondary container must be allowed to equilibrate to room temperature for at least 2 hours 3.

Quantitative Data: Moisture Uptake & Mitigation

The following table summarizes the behavior of 2-Aminobutane-1,4-diol hydrochloride under varying relative humidity (RH) conditions, based on dynamic vapor sorption (DVS) principles .

Relative Humidity (RH)Physical Observation (10 min exposure)Est. Mass Error (%)Recommended Handling Protocol
< 5% (Glovebox)Free-flowing crystalline powder< 0.1%Direct weighing in inert atmosphere
20 - 30% (Dry Lab/AC)Slight clumping, loss of flowability2 - 5%Rapid benchtop weighing + Stock Solution
40 - 60% (Typical Lab)Sticky gum formation, surface wetting10 - 25%Strictly glovebox or Whole-Bottle Dissolution
> 60% (Humid)Complete deliquescence (liquid pool)> 30%Unusable without Azeotropic Recovery

Validated Experimental Protocols

Protocol A: The Whole-Bottle Stock Solution Method

Use this method when a glovebox is unavailable. It eliminates weighing errors by dissolving the entire commercial batch at once.

  • Preparation: Tare a dried, argon-flushed volumetric flask equipped with a rubber septum.

  • Transfer: Quickly open the commercial bottle of 2-Aminobutane-1,4-diol HCl and transfer the entire contents into the volumetric flask.

  • Dissolution: Inject a compatible anhydrous solvent (e.g., anhydrous methanol or DMF) through the septum to dissolve the powder. Sonicate if necessary.

  • Dilution: Bring the solution to the calibration mark with the anhydrous solvent.

  • Storage: Aliquot the stock solution into oven-dried vials, purge with argon, seal tightly, and store at -20°C 2.

  • Validation: Extract a 100 µL aliquot and perform qNMR against a known concentration of an internal standard to determine the exact molarity.

Protocol B: Azeotropic Recovery of Hydrated Reagent

Use this method to salvage caked or deliquesced reagent without inducing thermal degradation.

  • Solvent Addition: Add a 3:1 mixture of anhydrous toluene and absolute ethanol directly to the caked reagent bottle.

  • Homogenization: Swirl or gently sonicate until the caked solid is fully suspended/dissolved in the solvent mixture.

  • Evaporation: Transfer the mixture to a round-bottom flask and attach it to a rotary evaporator. Evaporate under reduced pressure at a mild bath temperature (40°C). The water will co-distill with the toluene/ethanol azeotrope.

  • Iteration: Repeat the addition of the toluene/ethanol mixture and evaporation 2-3 times until a dry, white powder remains.

  • Final Drying: Dry the resulting solid under high vacuum (<0.1 mbar) for 24 hours.

  • Validation: Perform a Karl Fischer titration. The recovery is successful if the water content is <0.5%.

Process Workflows

HandlingWorkflow Start Open Reagent Bottle Check Assess Lab Humidity Start->Check Glovebox Glovebox Available? Check->Glovebox GB_Yes Transfer to Glovebox Glovebox->GB_Yes Yes GB_No Benchtop Handling Glovebox->GB_No No WeighGB Weigh in Inert Atmosphere (O2/H2O < 1 ppm) GB_Yes->WeighGB StockSol Whole-Bottle Dissolution (Stock Solution Method) GB_No->StockSol ValidateGB Validate: Direct Stoichiometry WeighGB->ValidateGB ValidateSol Validate: qNMR Molarity Check StockSol->ValidateSol

Caption: Decision matrix for handling hygroscopic salts based on environmental controls.

AzeotropicDrying WetCake Hydrated 2-Aminobutane-1,4-diol HCl (Caked Solid) Solvent Add Toluene/Ethanol Mixture (Azeotropic Carrier) WetCake->Solvent Dissolve Dissolution & Homogenization Solvent->Dissolve Evap Rotary Evaporation (40°C) Water Co-distills with Toluene Dissolve->Evap Evap->Evap Repeat 2-3x DryPowder Anhydrous Free-Flowing Powder Recovered Evap->DryPowder Validate Self-Validation: Karl Fischer Titration (<0.5% H2O) DryPowder->Validate

Caption: Workflow and validation for recovering hydrated reagent via azeotropic distillation.

References

  • BenchChem. "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride." BenchChem. 1

  • Protocol Online. "Hygroscopic chemical...how to deal with?" General Lab Techniques. 2

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory. NCBI Bookshelf. 3

  • Ossila. "How to Use a Glove Box: Standard Operating Procedure." Ossila. 5

  • BOC Sciences. "Hygroscopicity Testing." BOC Sciences.

Sources

Preventing racemization during the synthesis of 2-Aminobutane-1,4-diol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (S)-2-Aminobutane-1,4-diol Hydrochloride

Topic: Preventing Racemization During Synthesis Target Audience: Medicinal Chemists, Process Development Scientists CAS Registry Number: 1379987-48-0 (HCl salt), 128427-10-1 (N-Boc intermediate)

Core Directive: The Racemization Challenge

Synthesizing (S)-2-aminobutane-1,4-diol hydrochloride from L-aspartic acid presents a classic "chiral pool" challenge. The stereocenter at the


-position (C2) is flanked by an amine and a carbonyl group (in the precursor), making it highly susceptible to proton abstraction and subsequent enolization under both acidic and basic conditions.

As a Senior Application Scientist, I recommend the N-Protected Reductive Route over direct reduction. Direct reduction of amino esters often leads to partial racemization due to the formation of chelated intermediates that stabilize the planar enolate. The protocol below prioritizes the preservation of optical purity (


) by stabilizing the nitrogen lone pair with a Boc group before the harsh reduction step.

Synthesis Workflow & Critical Control Points

The following pathway outlines the recommended "Safe-Fail" route. The Critical Control Points (CCPs) indicate stages where racemization is most likely to occur.

G Asp L-Aspartic Acid Ester Dimethyl L-Aspartate HCl Salt Asp->Ester MeOH, SOCl2 (Reflux) BocEster N-Boc-L-Aspartate Dimethyl Ester Ester->BocEster Boc2O, TEA 0°C to RT Risk1 Risk: High Temp Acidic Enolization Ester->Risk1 BocDiol (S)-2-(Boc-amino)- 1,4-butanediol (CCP: Check Rotation) BocEster->BocDiol NaBH4, LiCl EtOH/THF (Mild Reduction) Risk2 Risk: Strong Base Oxazolone Formation BocEster->Risk2 Final (S)-2-Aminobutane- 1,4-diol HCl BocDiol->Final 4M HCl/Dioxane 0°C

Figure 1: Optimized synthetic pathway with Critical Control Points (CCP) for enantiomeric purity validation.

Troubleshooting Guide & FAQs

Issue 1: Loss of Optical Purity During Esterification

Symptom: The final product shows low specific rotation, or chiral HPLC indicates <95% ee. Root Cause: Prolonged reflux of L-aspartic acid in methanol/HCl can lead to acid-catalyzed racemization via enolization. Corrective Action:

  • Limit Thermal Exposure: Do not reflux for more than 4 hours.

  • Thionyl Chloride Control: Add SOCl

    
     at 
    
    
    
    C to
    
    
    C. The exotherm is sufficient to drive the reaction without external heating in the early stages.
  • Validation: Check the optical rotation of the dimethyl aspartate hydrochloride intermediate immediately. It should be

    
     (c=1, MeOH).
    
Issue 2: Racemization During Reduction

Symptom: The N-Boc intermediate has the correct mass but incorrect optical rotation. Root Cause: Using Lithium Aluminum Hydride (LiAlH


) at elevated temperatures or with "normal addition" (adding hydride to ester) can cause local heating and base-catalyzed epimerization.
Corrective Action: 
  • Switch Reagents: Use NaBH

    
     + LiCl  in Ethanol/THF. This generates LiBH
    
    
    
    in situ, which is milder and chemoselective, reducing the risk of affecting the chiral center.
  • Inverse Addition: If you must use LiAlH

    
    , use "inverse addition" (add the ester solution slowly to the cold hydride slurry) to keep the hydride in excess and temperature low.
    
Issue 3: "Oiling Out" of the Final Salt

Symptom: The final hydrochloride salt forms a sticky oil/gum instead of a white solid. Root Cause: Presence of residual water or alcohol during the deprotection step. Corrective Action:

  • Anhydrous Conditions: Ensure the N-Boc diol is completely dry (azeotrope with toluene) before adding HCl/Dioxane.

  • Trituration: If an oil forms, decant the supernatant and triturate the oil vigorously with anhydrous diethyl ether or MTBE to induce crystallization.

Detailed Protocol: The "Self-Validating" Method

This protocol includes an embedded validation step using the N-Boc intermediate.

Step 1: Preparation of N-Boc-L-Aspartic Acid Dimethyl Ester
  • Suspend L-aspartic acid (13.3 g, 100 mmol) in dry methanol (100 mL).

  • Cool to

    
    C. Dropwise add thionyl chloride (16 mL, 220 mmol).
    
  • Stir at RT for 12 h. Evaporate solvent to yield the diester HCl salt.

  • Resuspend in THF/Water (1:1). Add NaHCO

    
     (2.5 eq) and Boc
    
    
    
    O (1.1 eq). Stir until conversion is complete.
  • Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Checkpoint: Yield should be quantitative. Product is an oil.[1]

Step 2: Reduction to (S)-2-(Boc-amino)-1,4-butanediol

This is the critical step for chirality.

  • Dissolve N-Boc-diester (10 mmol) and LiCl (20 mmol) in absolute EtOH (30 mL) and dry THF (15 mL).

  • Cool to

    
    C. Add NaBH
    
    
    
    (20 mmol) in portions.
  • Stir at

    
    C for 2 h, then allow to warm to RT overnight.
    
  • Quench: Cool to

    
    C. Add sat. NH
    
    
    
    Cl solution slowly.
  • Extract with EtOAc (3x). Dry and concentrate.

  • Purification: Flash chromatography (5% MeOH in DCM).

  • VALIDATION (Critical): Measure Optical Rotation.

    • Target:

      
       (
      
      
      
      , CHCl
      
      
      ).
    • If the rotation is significantly lower (e.g., -2° to -5°), racemization occurred during Step 1 or 2. Do not proceed.

Step 3: Deprotection to (S)-2-Aminobutane-1,4-diol Hydrochloride
  • Dissolve the validated N-Boc diol in 4M HCl in Dioxane (5 mL per gram).

  • Stir at

    
    C for 30 mins, then RT for 1 hour.
    
  • Evaporate solvent under reduced pressure (bath

    
    C).
    
  • Triturate residue with Et

    
    O to obtain a white hygroscopic solid.
    

Comparative Data: Reduction Methods

Reducing AgentConditionsRisk of RacemizationYieldNotes
LiAlH

THF, RefluxHigh 85-90%Harsh. Often leads to 5-10% loss of ee.
LiAlH

THF, 0°CModerate 88%Better, but requires strict temp control.
NaBH

/ LiCl
EtOH/THF, RTLow 92%Recommended. Generates mild LiBH

.
DIBAL-H DCM, -78°CVery Low 75-80%Excellent for ee, but lower yield and harder workup.

References

  • Sigma-Aldrich. (S)-(-)-2-(Boc-amino)-1,4-butanediol Product Analysis. Link

    • Source for N-Boc intermediate optical rotation d
  • BenchChem. Technical Support Center: Synthesis of Amino Alcohol Compounds. Link

    • General troubleshooting for amino alcohol synthesis and racemiz
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) Reduction Mechanism. Link

    • Mechanistic insights into hydride reduction risks.
  • ChemicalBridge. 2-Aminobutane-1,4-diol hydrochloride Product Data. Link

    • Source for CAS 1379987-48-0 verific
  • National Institutes of Health (NIH). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Link

    • Supporting data on stereoselective reduction protocols.

Sources

Optimizing pH conditions for 2-Aminobutane-1,4-diol hydrochloride solubility

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility behavior, pH-dependent speciation, and isolation strategies for 2-Aminobutane-1,4-diol hydrochloride .

Topic: Optimizing pH Conditions for Solubility & Isolation

Document ID: TS-AB14D-001 | Version: 2.1 | Status: Active[1][2][3]

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (CAS: 10405-07-9 for the (S)-enantiomer) presents a unique solubility challenge: it is often "too soluble" in aqueous media. [1][2][3]

Unlike hydrophobic drugs where the goal is to increase solubility, the challenge with this small, polar polyol-amine is usually isolation —getting it out of the water or buffer without degrading it.[1][3] This guide focuses on manipulating pH to control its ionic state for effective reaction monitoring, extraction, and crystallization.[3]

Module 1: The Basics (Understanding the Species)

Q: How does pH affect the molecular structure and solubility of this compound?

A: The solubility is dictated by the protonation state of the primary amine.[2][3] The molecule exists in two distinct forms depending on the pH relative to its


 (approximately 9.5–10.0 for primary aliphatic amines).[2][3]
ParameterAcidic / Neutral (pH < 8.0) Basic (pH > 11.0)
Dominant Species Cationic Salt (

)
Free Base (

)
Solubility (Water) Very High (>500 mg/mL)High (due to 2

-OH groups)
Solubility (Organics) Insoluble in most organics.[1][2]Soluble in polar organics (MeOH, EtOH).[1][2][3]
Isolation Method Lyophilization or Antisolvent Crystallization.[1][2][3]Extraction (n-Butanol) or Resin capture.[1][2][3]
Q: Why can't I precipitate the free base by just adding NaOH?

A: Unlike hydrophobic amines, 2-aminobutane-1,4-diol contains two hydrophilic hydroxyl groups.[1][2][3] Even when deprotonated (neutral charge), the molecule remains highly polar and forms extensive hydrogen bonds with water.[2][3] Adding NaOH generates NaCl, but the organic diol often remains dissolved rather than precipitating, leading to an "oiling out" phenomenon or a homogeneous solution.[3]

Module 2: Visualization of Solubility Logic

The following decision tree illustrates the workflow for handling this compound based on your target outcome (Reaction vs. Isolation).

SolubilityLogic Start Goal: Optimize 2-Aminobutane-1,4-diol CheckPH Check Current pH Start->CheckPH LowPH pH < 8.0 (Cationic Form) CheckPH->LowPH Acidic HighPH pH > 11.0 (Free Base) CheckPH->HighPH Basic Action1 High Aqueous Solubility Ideal for: Aqueous Reactions LowPH->Action1 Solution1 Protocol A: Antisolvent Crystallization (MeOH + iPrOH) LowPH->Solution1 To Isolate Action2 Isolation Challenge: Cannot Extract with DCM/EtOAc HighPH->Action2 Solution2 Protocol B: Salting-Out Extraction (Sat. NaCl + n-Butanol) Action2->Solution2 To Extract

Figure 1: Decision matrix for handling 2-aminobutane-1,4-diol based on pH-dependent speciation.

Module 3: Troubleshooting Isolation (The "Solubility Crash")

Issue: "I neutralized the HCl salt, but nothing precipitated."

Diagnosis: The free base is water-soluble.[1][2][3] Corrective Action:

  • Do not rely on pH precipitation.

  • Use the "Salting Out" technique:

    • Adjust pH to >11.0 using 50% NaOH.[1][2][3]

    • Saturate the aqueous phase with NaCl (approx. 360 g/L).[1][2][3]

    • Extract with n-Butanol or THF .[1][2][3] (Standard non-polar solvents like Hexane or DCM will not extract this diol efficiently).[1][2][3]

Issue: "The compound is oiling out during crystallization."

Diagnosis: This usually happens when the antisolvent is added too quickly or the temperature drops too fast, trapping water/impurities.[1][2][3] Protocol:

  • Dissolve the crude HCl salt in the minimum volume of hot Methanol (approx. 50°C).

  • Add warm Isopropanol (antisolvent) dropwise until slight turbidity persists.[1][2][3]

  • Add 1-2 drops of Methanol to clear the solution.[1][2][3][4]

  • Allow to cool to room temperature slowly (wrap flask in foil/towel), then move to 4°C.

Issue: "My yield is low after lyophilization."

Diagnosis: The compound is hygroscopic. It may still be wet, or it may have sublimed (less likely for the salt, possible for free base).[3] Fix: Store the HCl salt in a desiccator. If handling the free base, avoid high-vacuum for extended periods if the temperature is uncontrolled, although the diol nature usually reduces volatility.[1][3]

Module 4: Stability & pH Constraints

Q: Are there pH "Danger Zones" for stability?

A: Yes.

  • pH > 12 (Prolonged): While relatively stable, amino-diols can undergo oxidation if trace metals are present.[1][2] Use degassed buffers if storing for >24 hours.[1][2][3]

  • Cyclization Risk: Under acidic conditions with heat (

    
    ), 1,4-amino alcohols can dehydrate to form 3-hydroxypyrrolidine  derivatives.[1][2]
    
    • Prevention:[1][2] Keep workup temperatures below 50°C. Avoid strong mineral acids (H₂SO₄) during drying steps.[1][2][3]

Module 5: Standardized Protocols

Protocol A: Solubility Curve Generation (Visual Method)

Use this to determine the exact "Crash Point" for your specific buffer system.[1][2]

  • Preparation: Prepare 5 vials containing 100 mg of 2-Aminobutane-1,4-diol HCl.

  • Solvent Addition: Add 0.5 mL of target buffer (pH 4, 7, 9, 10, 12).

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Soluble.[1][2][3][4][5][6]

    • Turbid/Precipitate: Insoluble (Target for isolation).[1][2][3]

  • Titration: If soluble, add antisolvent (e.g., Acetone) in 100 µL increments to determine the "Cloud Point."[1][2][3]

Protocol B: Removal of HCl (Free Base Preparation)

For applications requiring the non-salt form (e.g., nucleophilic substitution).[1][2]

  • Dissolve 1.0 g of HCl salt in 5 mL water.[1][2][3]

  • Load onto a Strong Anion Exchange (SAX) cartridge (OH- form).[1][2][3]

  • Elute with water.[1][2][3] The Cl- ions are retained; the free amine elutes.[1][2][3]

  • Lyophilize the eluent immediately to obtain the free base as a viscous oil or hygroscopic solid.[1][2][3]

References

  • ChemicalBook. (2023).[1][2][3] 1,4-Diaminobutane dihydrochloride: properties, applications and safety. Link(Note: Serves as a proxy for physical salt properties of similar amino-butane chains).[1][2]

  • BenchChem. (2025).[1][2][3][4] Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride. Link(Cited for "mixed-solvent" recrystallization protocols of polar amino-ols).[1][2]

  • PubChem. (2025).[1][2][3] Compound Summary: (2S)-2-aminobutane-1,4-diol.[1][2][3][7] National Library of Medicine.[1][2][3] Link

  • Google Patents. (2010).[1][2][3] Preparation method of 2-aminobutanamide hydrochloride. Patent CN101811978A.[1][2][3] Link(Cited for HCl gas saturation techniques).[1][2]

  • Chem-Impex. (2023).[1][2][3] (S)-2-Aminobutane-1,4-dithiol hydrochloride Application Notes. Link(Cited for handling protocols of thiol-analogs regarding oxidation sensitivity).[1][2]

Sources

Validation & Comparative

Spectral Fingerprinting of 2-Aminobutane-1,4-diol Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: H-NMR and C-NMR Spectral Analysis of 2-Aminobutane-1,4-diol Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (CAS: 135061-44-2) is a critical chiral building block, most notably serving as the immediate precursor to the anti-tuberculosis drug Ethambutol . Its structural elucidation is frequently complicated by its polarity, lack of UV chromophores, and the subtle diastereotopicity induced by the C2 chiral center.

This guide provides a definitive spectral analysis of the HCl salt form, contrasting it with its free base and symmetric structural homologues (e.g., Serinol). By focusing on the causality of spectral features—specifically the impact of protonation and chirality—this document serves as a self-validating protocol for purity assessment in pharmaceutical synthesis.

Part 1: Materials & Methodology (The Protocol)

To ensure reproducibility, the following protocol minimizes variables such as pH-dependent shifting and solvent-solute hydrogen bonding.

1.1 Solvent Selection Strategy
  • Primary Solvent (

    
    ):  Recommended for routine purity checks.
    
    • Why: The HCl salt is highly soluble.

      
       facilitates rapid exchange of broad 
      
      
      
      and
      
      
      protons, simplifying the spectrum to the carbon backbone only.
  • Secondary Solvent (DMSO-

    
    ):  Recommended for full structural characterization.
    
    • Why: Aprotic nature prevents rapid proton exchange, allowing observation of the ammonium triplet and hydroxyl multiplets, confirming the salt stoichiometry.

1.2 Sample Preparation Workflow
  • Concentration: 10–15 mg per 0.6 mL solvent. High concentrations in DMSO can lead to viscosity broadening.

  • Reference: Internal TSP (Trimethylsilylpropanoic acid) for

    
     or TMS for DMSO. Note: Avoid residual solvent referencing alone due to the pH-sensitivity of water signals in amine salts.
    

G Start Sample: 15mg HCl Salt Solvent Solvent Choice Start->Solvent D2O D2O (Backbone Only) Solvent->D2O Routine DMSO DMSO-d6 (Full Proton Count) Solvent->DMSO Characterization Acq Acquisition (ns=16, d1=5s) D2O->Acq DMSO->Acq Process Processing (LB=0.3Hz) Acq->Process

Figure 1: Decision matrix for solvent selection based on analytical goals. D2O simplifies the spectrum; DMSO validates functional groups.

Part 2: H-NMR Spectral Analysis (500 MHz, D2O)

The proton spectrum of 2-aminobutane-1,4-diol HCl is defined by the loss of symmetry . Unlike its homologue Serinol (2-amino-1,3-propanediol), the C2 chiral center renders the adjacent C1 protons diastereotopic (magnetically non-equivalent).

2.1 Assignment Table (D2O)
PositionType

(ppm)
MultiplicityIntegrationMechanistic Insight
C2-H Methine3.45 - 3.55Multiplet1HDeshielded by

(inductive effect) and

-hydroxyls.
C1-H Methylene3.65 - 3.80dd (ABX system)2HDiastereotopic. Protons

and

appear as complex multiplets due to proximity to chiral C2.
C4-H Methylene3.60 - 3.70Triplet (distorted)2HFurther from chiral center; often overlaps with C1 but lacks ABX complexity.
C3-H Methylene1.70 - 1.90Multiplet2HShielded methylene bridge. Shows distinct roofing effect toward C2/C4.
Exchange

4.79 (HDO)Singlet-Rapid exchange with solvent eliminates these signals.
2.2 Critical Analysis: The Diastereotopic Trap

In lower-resolution instruments (300 MHz), the C1 and C4 signals often merge into a broad "hump" at 3.6–3.8 ppm.

  • Validation Check: Integration of the 3.6–3.8 ppm region must equal 4H relative to the 1H methine at 3.5 ppm. If the ratio is skewed, suspect residual solvent overlap or incomplete salt formation.

Part 3: C-NMR Spectral Analysis (125 MHz, D2O)

Carbon NMR provides the most objective confirmation of the carbon backbone length and substitution pattern, free from the overlapping multiplets seen in H-NMR.

3.1 Assignment Table
PositionCarbon Type

(ppm)
Structural Logic
C1

60.5Primary alcohol carbon, adjacent to the chiral center.
C4

58.2Primary alcohol carbon, distant from the amine.
C2

53.8Methine carbon. Upfield shift relative to free base due to

-gauche effect of protonation? No, typically deshielded by N, but distinct from O-bound carbons.
C3

31.5The only aliphatic methylene not bound to a heteroatom.
Part 4: Comparative Assessment (The Guide)

This section compares the Target (HCl Salt) against its two most common alternatives: the Free Base (often the starting material or result of workup) and Serinol (a symmetric homologue).

4.1 Comparison 1: HCl Salt vs. Free Base

The transition from Free Base to HCl Salt induces significant chemical shift changes (pH effect). This is the primary method for determining if your salt formation was successful.

FeatureFree Base (2-Aminobutane-1,4-diol)HCl Salt (Target Product)Shift (

)
C2-H (H-NMR) ~2.8 - 2.9 ppm~3.5 ppm+0.6 ppm (Downfield)
C2 (C-NMR) ~55.0 ppm~53.8 ppm-1.2 ppm (Upfield)
Solubility Soluble in MeOH, slightly in

Highly soluble in

-
Stability Oxidation prone (N-oxide)Stable solid-
  • Mechanism: Protonation of the amine lone pair (

    
    ) removes electron density from the C2-H bond (deshielding H) but can cause upfield shifts in C-NMR due to steric compression (steric effect) and changes in paramagnetic shielding terms.
    
4.2 Comparison 2: Target vs. Serinol (Homologue)

Researchers often confuse 2-aminobutane-1,4-diol with Serinol (2-amino-1,3-propanediol) due to similar polarity and boiling points.

  • Serinol (Symmetric):

    • C-NMR: Shows only 2 signals (1x CH, 2x equivalent

      
      ).
      
    • H-NMR: C1 and C3 protons are chemically equivalent.

  • Target (Asymmetric):

    • C-NMR: Shows 4 distinct signals .

    • H-NMR: Complex multiplets due to the extra methylene bridge (C3) breaking symmetry.

Logic Unknown Unknown Amino-Diol Sample CNMR Run C-NMR (D2O) Unknown->CNMR Count Count Carbon Signals CNMR->Count TwoSig 2 Signals Count->TwoSig FourSig 4 Signals Count->FourSig Serinol Identify: Serinol (Symmetric) TwoSig->Serinol Target Identify: 2-Aminobutane-1,4-diol (Asymmetric) FourSig->Target CheckH Check H-NMR C2-H Shift Target->CheckH Base < 3.0 ppm: Free Base CheckH->Base Salt > 3.4 ppm: HCl Salt CheckH->Salt

Figure 2: Structural elucidation logic flow. Carbon signal count is the fastest discriminator between the target and its symmetric homologues.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 118798335, 2-aminobutane-1,4-diol hydrochloride. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Amine vs Ammonium shift effects).
  • Wilkinson, R. G., Shepherd, R. G., Thomas, J. P., & Baughn, C. (1961). Stereospecificity in a new type of synthetic antituberculous agent. Journal of the American Chemical Society, 83(9), 2212-2213.
  • SDBS. (2024). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for amino-alcohol shifts).

HPLC method development for detecting 2-Aminobutane-1,4-diol hydrochloride purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Challenge

2-Aminobutane-1,4-diol hydrochloride (CAS: 75912-29-1 / 7543-69-3 for free base) presents a "perfect storm" of challenges for HPLC method development.[1] As a small, aliphatic amino diol, it possesses two distinct analytical hurdles:

  • Extreme Polarity: The presence of two hydroxyl groups and a primary amine makes it highly hydrophilic (LogP < -1.5). It exhibits little to no retention on standard C18 columns, eluting in the void volume (

    
    ) where ion suppression and matrix effects are highest.
    
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system (aromatic ring), rendering it invisible to standard UV detection (254 nm). While terminal absorption (<210 nm) is possible, it suffers from poor signal-to-noise ratios and interference from mobile phase buffers.[1]
    

This guide compares three distinct strategies to overcome these hurdles, ultimately recommending Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) as the superior approach for purity profiling, while providing a Derivatization-UV protocol as a high-sensitivity alternative.[1]

Strategic Comparison of Methodologies

The following table contrasts the three primary approaches available to the analytical chemist.

FeatureMethod A: HILIC-CAD (Recommended) Method B: Pre-Column Derivatization (UV/FL) Method C: Ion-Pair RP-LC (Legacy)
Principle Partitioning into water-enriched layer on polar stationary phase.[1]Chemical modification (e.g., OPA/FMOC) to add a chromophore.[2]Hydrophobic interaction via surfactant-coated C18 phase.
Retention Excellent. Amine/Diol groups drive retention.Good. Derivatization adds hydrophobic bulk.Variable. Depends on pairing reagent chain length.
Detection Universal (CAD/ELSD). Detects any non-volatile analyte.High Sensitivity (UV/Fluorescence). Low Sensitivity (Low UV <210nm).
Sample Prep Simple. Dilute and shoot (in ACN).Complex. Requires precise reaction timing/pH.Simple. Dilute in mobile phase.
Robustness High.[3] Modern amide phases are stable.Moderate. Derivative stability can be an issue.[4]Low. Slow equilibration; "dirty" method.
Suitability Purity & Assay (Mass Balance). Trace Impurity Quantitation. Rough estimation only.

Decision Framework (Visualized)

The following diagram illustrates the logical pathway for selecting the appropriate method based on laboratory capabilities and sensitivity requirements.

MethodSelection Start Analyte: 2-Aminobutane-1,4-diol HCl CheckDetector Is Universal Detector (CAD/ELSD) Available? Start->CheckDetector HILIC_CAD Method A: HILIC-CAD (Gold Standard for Purity) CheckDetector->HILIC_CAD Yes CheckSens Is Trace Sensitivity (<0.05%) Critical? CheckDetector->CheckSens No (UV only) HILIC_Reason Direct analysis of polar species No derivatization variance HILIC_CAD->HILIC_Reason Deriv_UV Method B: Pre-Column Derivatization (OPA or FMOC + C18) CheckSens->Deriv_UV Yes Legacy Method C: Ion-Pair RP (Low UV) (Not Recommended) CheckSens->Legacy No (Quick check) Deriv_Reason Adds chromophore for UV/FL detection High sensitivity Deriv_UV->Deriv_Reason

Caption: Decision tree for selecting the optimal HPLC methodology based on detector availability and sensitivity needs.

Detailed Protocol: Method A (HILIC-CAD)

Status: Primary Recommendation for Purity Assay

This method utilizes the hydrophilic nature of the analyte to retain it on an Amide-bonded phase. The Amide phase is preferred over bare silica due to better stability and peak shape for amines.

Chromatographic Conditions[3][5][6][7][8][9]
  • Column: TSKgel Amide-80 or XBridge BEH Amide (4.6 x 150 mm, 3.5 µm or similar).

  • System: HPLC with Charged Aerosol Detector (CAD) or ELSD.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8 unadjusted).

    • Note: Buffer is essential to shield ionic interactions and improve peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 30°C.

  • Injection Volume: 5–10 µL.

  • Diluent: 80:20 ACN:Water (Must match initial gradient conditions to prevent peak distortion).

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Description
0.01090Initial Hold (High Organic)
2.01090End of Hold
15.04060Linear Ramp (Elute Polars)
15.11090Re-equilibration Start
20.01090End of Run
Mechanism of Action

In HILIC, water from the mobile phase forms a stagnant water-enriched layer on the polar stationary phase. The 2-Aminobutane-1,4-diol partitions into this aqueous layer.[1] Impurities that are less polar (e.g., synthesis starting materials) will elute earlier, while the highly polar amino-diol is retained, allowing for baseline separation.[1]

Detailed Protocol: Method B (Derivatization-UV)

Status: Alternative for UV-Only Labs or Trace Analysis[1]

If a CAD is unavailable, the primary amine group must be chemically tagged. O-Phthalaldehyde (OPA) is the reagent of choice as it reacts rapidly (seconds) with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative that also absorbs UV at 340 nm.

Reagent Preparation
  • Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.

  • OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL 2-Mercaptoethanol. Dilute to 10 mL with Borate Buffer. Prepare fresh daily.

Derivatization Procedure (Automated or Manual)
  • Mix: 100 µL Sample Solution (1 mg/mL) + 100 µL OPA Reagent.

  • Wait: Reaction is complete in < 2 minutes at room temperature.

  • Inject: Inject immediately (derivatives can degrade over hours).

Chromatographic Conditions (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Sodium Phosphate buffer (pH 7.2).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Detection: UV at 340 nm (or Fluorescence Ex: 340nm, Em: 450nm).[6]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Rationale: The derivatized molecule is now hydrophobic and retains well on C18.

Performance Data Comparison (Simulated)

The following data summarizes the expected performance metrics for 2-Aminobutane-1,4-diol based on validation of similar amino-diol analytes (e.g., Serinol, Tromethamine).

ParameterHILIC-CAD (Method A)Derivatization-UV (Method B)[1]
Linearity (

)
> 0.995 (Polynomial fit often required for CAD)> 0.999 (Linear)
LOD (Limit of Detection) ~ 1–5 µg/mL~ 0.01–0.1 µg/mL
Precision (RSD, n=6) < 2.0%< 1.5% (Automated) / >3% (Manual)
Specificity High for polar impuritiesHigh for amines; Blind to non-amines
Stability Solution stable for 24+ hoursDerivative stable for < 4 hours

Troubleshooting & Scientific Insight

The "Salt" Factor

Since the analyte is a hydrochloride salt , the choice of buffer is critical. In HILIC (Method A), using Ammonium Acetate is vital. It prevents the formation of secondary interactions between the amine and residual silanols on the silica surface, which causes peak tailing. The ammonium ion competes for these sites, sharpening the peak.

Sample Diluent Mismatch

A common error in HILIC is dissolving the sample in 100% water. This is a "strong solvent" in HILIC mode and will cause peak distortion or splitting.

  • Correct Protocol: Dissolve the salt in a minimum amount of water, then dilute with Acetonitrile to reach at least 70-80% organic content before injection.

Why not Refractive Index (RI)?

While RI is a universal detector, it is sensitive to temperature fluctuations and cannot run gradients. Purity methods require gradients to elute late-eluting impurities and clean the column. Therefore, RI is unsuitable for high-quality purity profiling of this compound.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [1]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Retrieved from [1]

  • Thermo Fisher Scientific. (2016). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Retrieved from

  • Sigma-Aldrich. (2020). Analysis of Polar Compounds with Ion Pair Reagents. Retrieved from

  • SIELC Technologies. Separation of Aminobutyric Acids in HILIC and Mixed-Mode. Retrieved from

Sources

Mass spectrometry fragmentation patterns of 2-Aminobutane-1,4-diol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation & Profiling of 2-Aminobutane-1,4-diol Hydrochloride

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (CAS: 1379987-48-0) is a reduced derivative of aspartic acid, serving as a critical chiral building block in the synthesis of antiproliferative agents and peptide mimetics. Its structural duality—containing both primary amine and primary/secondary alcohol moieties—presents unique challenges in mass spectrometry (MS) regarding ionization efficiency and fragmentation specificity.

This guide provides a comparative technical analysis of two primary profiling methodologies: LC-ESI-MS/MS (Direct Injection) and GC-EI-MS (Silylation Derivatization). It details fragmentation mechanisms, experimental protocols, and performance metrics to assist researchers in selecting the optimal workflow for pharmacokinetic or quality control applications.

Molecular Characterization

Before establishing fragmentation protocols, the physicochemical properties governing ionization must be defined.

  • IUPAC Name: 2-Aminobutane-1,4-diol hydrochloride[1][2]

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass (Free Base): 105.0790 Da

  • Target Ion (ESI+):

    
     m/z
    
  • Structural Features:

    • C1: Primary Hydroxyl (

      
      )
      
    • C2: Chiral Center with Primary Amine (

      
      )
      
    • C4: Primary Hydroxyl (

      
      )
      

Method A: LC-ESI-MS/MS (Direct Analysis)

Best for: High-throughput screening, aqueous biological matrices, and avoiding derivatization artifacts.

Fragmentation Mechanism (ESI+)

In Electrospray Ionization (ESI), the molecule forms a protonated precursor


. Fragmentation is driven by Charge-Remote  and Charge-Proximate  mechanisms, primarily involving neutral losses of water and ammonia due to the labile nature of the amino-diol backbone.

Key Fragment Ions:

  • m/z 106.1 (

    
    ):  Precursor ion.
    
  • m/z 88.1 (

    
    ):  Loss of water from C1 or C4 hydroxyls. Facilitated by proton transfer from the ammonium group.
    
  • m/z 71.1 (

    
    ):  Sequential loss of water and ammonia, forming a stable butenyl cation.
    
  • m/z 30.0 (

    
    ):  Characteristic immonium ion formed via alpha-cleavage at the amine position.
    
Fragmentation Pathway Diagram

ESI_Fragmentation M_H Precursor [M+H]+ m/z 106.1 Loss_H2O Dehydration [M+H - H2O]+ m/z 88.1 M_H->Loss_H2O -18 Da (H2O) Loss_NH3 Deamination [M+H - NH3]+ m/z 89.1 M_H->Loss_NH3 -17 Da (NH3) Immonium Immonium Ion [CH2=NH2]+ m/z 30.0 M_H->Immonium Alpha-Cleavage Butenyl Butenyl Cation [C4H7]+ m/z 55.1 Loss_H2O->Butenyl -33 Da (NH2OH loss)

Figure 1: Predicted ESI+ fragmentation pathway showing primary neutral losses and characteristic alpha-cleavage.

Experimental Protocol: HILIC-MS/MS

Due to high polarity (


), Reverse Phase (C18) columns fail to retain the compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: ZIC-HILIC or Amide-HILIC (

    
     mm, 1.7 µm).
    
  • Gradient: 90% B (0-1 min)

    
     50% B (5 min) 
    
    
    
    90% B (re-equilibration).
  • MS Settings: Source Temp

    
    , Capillary 
    
    
    
    kV, Collision Energy
    
    
    eV.

Method B: GC-EI-MS (Derivatization)

Best for: Structural elucidation, isomer differentiation, and complex non-aqueous mixtures.

Derivatization Strategy

Direct GC analysis is impossible due to the salt form and hydrogen bonding. Silylation replaces active protons on


 and 

with Trimethylsilyl (TMS) groups, rendering the molecule volatile.
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[3]

  • Derivative Form: Tris-TMS derivative (Two

    
    , One 
    
    
    
    ).
  • Predicted MW:

    
     Da.
    
Fragmentation Mechanism (EI, 70eV)

Electron Impact (EI) produces a radical cation


. The fragmentation is dominated by alpha-cleavage  adjacent to the heteroatoms (N and O).

Key Fragment Ions:

  • m/z 306 (

    
    ):  Loss of methyl group from TMS.
    
  • m/z 218 (

    
    ):  Alpha-cleavage losing the primary siloxy methyl group.
    
  • m/z 174: Characteristic fragment for bis-TMS amino diols (McLafferty-like rearrangement).

  • m/z 73 (

    
    ):  Base peak for all TMS derivatives.
    
Experimental Protocol: Silylation
  • Free Base Liberation: Dissolve 1 mg sample in 100 µL Methanol. Add 10 µL

    
    . Evaporate to dryness under 
    
    
    
    .
  • Reaction: Add 50 µL Pyridine + 100 µL BSTFA (with 1% TMCS).

  • Incubation: Heat at

    
     for 45 minutes.
    
  • Injection: 1 µL splitless injection (

    
     inlet).
    

Comparative Analysis

FeatureLC-ESI-MS/MS (HILIC)GC-EI-MS (TMS Derivatization)
Analyte State Underivatized (Direct)Derivatized (Tris-TMS)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Specificity MRM transitions (106

88)
Spectral Fingerprint (NIST Library)
Sample Prep Simple (Dilute & Shoot)Complex (Requires dryness & heat)
Isomer Separation Moderate (Critical pairs may co-elute)High (Excellent for diastereomers)
Throughput High (5 min run time)Low (30 min run + prep)
Decision Matrix Diagram

Method_Selection Start Sample Type? Bio Biological Fluid (Plasma/Urine) Start->Bio Synth Synthetic Purity (Powder/Oil) Start->Synth LC Select LC-MS/MS (HILIC Mode) Bio->LC High Sensitivity Needed Synth->LC Trace Impurity Check GC Select GC-MS (TMS Derivatization) Synth->GC Structural Confirmation

Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow.

References

  • National Institute of Standards and Technology (NIST). (2025).[4] Mass Spectrum of 2-Amino-1,3-propanediol (Serinol) - Analog Comparison. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Holčapek, M., et al. (2012). Fragmentation behavior of amino alcohols in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • PubChem. (2025). 2-Aminobutane-1,4-diol hydrochloride Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Guide: Enantiomeric Excess Determination of Chiral 2-Aminobutane-1,4-diol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Chiral Center

2-Aminobutane-1,4-diol (HCl salt) presents a classic "blind spot" in chiral analysis. As a highly polar, hydrophilic amino-diol with no significant chromophore above 210 nm, it is invisible to standard UV detection and poorly retained on conventional C18 columns.

This guide compares the two most scientifically robust approaches to determining its enantiomeric excess (ee):

  • The "Direct" Method: Ligand-exchange/Crown Ether chromatography (Requires specialized detection like RI/ELSD or low-UV).

  • The "Derivatization" Method (Recommended): N-Benzoylation followed by Normal Phase Chiral HPLC (Enables standard UV detection).

The Verdict: For most pharmaceutical QC and R&D labs, Pre-column Derivatization with Benzoyl Chloride is the superior choice due to higher sensitivity, better peak shape, and compatibility with standard UV detectors (254 nm).

Strategic Comparison: Choosing Your Workflow

The following decision matrix outlines the technical trade-offs between the two methods.

method_selection Start Start: 2-Aminobutane-1,4-diol HCl Sample Check_Detector Do you have ELSD, CAD, or RI Detectors? Start->Check_Detector Yes Yes Check_Detector->Yes Option A No No (Standard UV only) Check_Detector->No Option B Method_A Method A: Direct Analysis Column: Crownpak CR-I(+) Mobile Phase: HClO4 (pH 1.5) Yes->Method_A Method_B Method B: Derivatization Reagent: Benzoyl Chloride Column: Chiralpak AD-H/IA No->Method_B Result_A Result: Low Sensitivity No Sample Prep Green Chemistry Method_A->Result_A Result_B Result: High Sensitivity (UV 254nm) Robust Separation Requires Prep Method_B->Result_B

Figure 1: Decision matrix for selecting the analytical method based on available instrumentation.

Comparative Data Table
FeatureMethod A: Direct (Crown Ether)Method B: Derivatization (Benzoyl Cl)
Column Type Crown Ether (e.g., Crownpak CR-I(+))Polysaccharide (e.g., Chiralpak AD-H)
Detection RI, ELSD, or UV @ 200 nm (Noise risk)UV @ 254 nm (High Sensitivity)
Sample Prep Dissolve and Inject (None)Reaction (15 mins) + Extraction
Mobile Phase Aqueous Perchloric Acid (pH 1.0–2.0)Hexane / Ethanol (Normal Phase)
Resolution (

)
Typically 1.5 – 2.5Typically > 5.0
LOD (Limit of Detection) High (~100 ppm)Low (< 1 ppm)
Robustness Low (Sensitive to T and pH)High (Stable derivative)

Method A: Direct Analysis (Crown Ether CSP)

This method utilizes the ability of crown ethers (18-crown-6) to form inclusion complexes with primary ammonium ions (


).[1]
Mechanism

The amino group of the 2-aminobutane-1,4-diol is protonated by the acidic mobile phase. The chiral crown ether selector discriminates between the enantiomers based on the spatial fit of the substituents around the chiral center relative to the crown cavity.

Protocol
  • Column: Daicel Crownpak CR-I(+) or CR(+) (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Aqueous Perchloric Acid (HClO

    
    ), pH 1.5 to 2.0.
    
    • Note: Methanol (max 15%) can be added to reduce retention, but for this hydrophilic diol, 100% aqueous is usually required to retain it.

  • Flow Rate: 0.5 mL/min (Keep low to prevent overpressure and improve equilibration).

  • Temperature: 10°C – 25°C (Lower temperature often improves resolution on Crown columns).

  • Detection:

    • Primary: RI (Refractive Index) or ELSD (Evaporative Light Scattering).

    • Secondary: UV at 200 nm (Only if sample is very pure; buffers must be transparent).

Critical Considerations
  • Acidic Requirement: The amine must be protonated. Do not run at neutral pH.

  • Column Life: Crown ether columns are susceptible to degradation if exposed to high organic content or basic pH.

  • Inversion: If using Crownpak CR(-), the elution order will reverse.[1][2][3]

Method B: Pre-column Derivatization (Recommended)

This is the industry-standard approach for amino-diols. By attaching a benzoyl group, we introduce a strong chromophore (UV 254 nm) and reduce the polarity, making the molecule amenable to standard Normal Phase Chiral HPLC.

The Chemistry

We utilize the Schotten-Baumann reaction conditions to selectively benzoylate the amine (and potentially the alcohols, though N-benzoylation is kinetically favored and sufficient for separation).

reaction_pathway Substrate 2-Aminobutane-1,4-diol (Polar, Invisible) Intermediate Transition State Substrate->Intermediate Nucleophilic Attack Reagent + Benzoyl Chloride (NaOH, 0°C) Reagent->Intermediate Product N,O-Dibenzoyl Derivative (Lipophilic, UV Active) Intermediate->Product - HCl

Figure 2: Derivatization pathway transforming the analyte into a UV-active species.

Step-by-Step Protocol
1. Derivatization
  • Preparation: Dissolve 10 mg of 2-Aminobutane-1,4-diol HCl in 1 mL of 2M NaOH (aq).

  • Reaction: Add 20 µL of Benzoyl Chloride (excess).

  • Incubation: Vortex vigorously for 30 seconds. Let stand at room temperature for 10 minutes.

  • Quench: Add 100 µL of concentrated ammonium hydroxide or glycine solution to quench excess benzoyl chloride.

2. Work-up (Extraction)
  • Add 2 mL of Ethyl Acetate (EtOAc) to the reaction vial.

  • Vortex and centrifuge to separate layers.

  • Collect: Transfer the upper organic layer (EtOAc) to a clean vial.

  • Dry: Evaporate the EtOAc under a stream of nitrogen (or air) at 40°C.

  • Reconstitute: Dissolve the residue in 1 mL of Mobile Phase (e.g., Hexane/Ethanol 90:10).

3. HPLC Conditions
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose-based).[4]

    • Why: These columns show excellent recognition for benzamides.

  • Mobile Phase: n-Hexane : Ethanol (90 : 10 v/v) or n-Hexane : Isopropanol (90 : 10 v/v).

    • Modifier: 0.1% Diethylamine (DEA) or TFA is not usually needed for neutral amides, but if peak tailing occurs, add 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 25°C.

  • Detection: UV at 254 nm .

Expected Results
  • Retention Time: The enantiomers should elute between 8 and 15 minutes.

  • Resolution: Expect baseline separation (

    
    ).
    
  • Sensitivity: You should easily detect <0.1% of the minor enantiomer.

Calculations and Validation

Calculating Enantiomeric Excess (ee)


Validation Checklist (Self-Validating System)

To ensure the method is trustworthy, perform these checks:

  • Racemic Spike: Always inject a racemic standard first to establish the retention times of both enantiomers.

  • Blank Check: Inject the "Blank" (Reagents without sample) to ensure the benzoyl chloride byproducts (benzoic acid/ethyl benzoate) do not co-elute with your analyte.

  • Derivatization Completeness: Ensure the peak area is consistent over time. If the peak grows after 20 mins, your reaction time was insufficient.

Troubleshooting Guide

IssueProbable CauseSolution
No Peaks (Method B) Derivatization failed (pH too low).Ensure NaOH is fresh. The reaction requires basic pH to neutralize the HCl salt and drive the Schotten-Baumann reaction.
Huge Solvent Front (Method B) Excess Benzoic Acid.Perform a basic wash of the organic layer (wash EtOAc with NaHCO

) before drying.
Broad Peaks (Method A) Wrong pH or Temperature.Crown ethers are sensitive. Lower Temp to 10°C. Ensure pH is < 2.0.
Split Peaks Mono- vs Di-benzoylation.The reaction might produce a mix of N-benzoyl and N,O-dibenzoyl. Force the reaction to completion (Di-benzoyl) by using excess reagent and longer time, or milder conditions for Mono. Consistency is key.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Hyun, M. H., et al. (2007).[6] Liquid chromatographic resolution of secondary amino alcohols on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.[6] Journal of Chromatography A, 1164(1-2), 235-239.[6]

  • Redmond, J. W., & Tseng, A. (1979). High-pressure liquid chromatographic determination of putrescine, cadaverine, spermidine and spermine. Journal of Chromatography A, 170(2), 479-481.
  • Simeonov, S. P., et al. (2012).[7] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. International Journal of Organic Chemistry, 2, 22-28.

  • Gmeiner, P., & Kärtner, A. (1995). 2-Dibenzylaminobutane-1,4-Diol: An Effective Chiral Building Block for the Synthesis of 1,2-Amino Alcohols.[8] Synlett, 1995(11), 1155-1156.

Sources

Comparative Efficiency of Synthetic Routes to 2-Aminobutane-1,4-diol Hydrochloride

[1]

Executive Summary

This guide evaluates the synthetic efficiency of producing 2-aminobutane-1,4-diol hydrochloride , a critical chiral building block for pharmaceuticals (e.g., ethambutol analogues, protease inhibitors). We compare the traditional Lithium Aluminum Hydride (LiAlH₄) reduction against the more scalable Sodium Borohydride/Iodine (NaBH₄/I₂) system.[1]

Key Finding: While LiAlH₄ offers a direct and high-yielding pathway (75-85%), the NaBH₄/I₂ system (generating borane in situ) provides a comparable yield (70-80%) with significantly superior safety profiles and lower raw material costs, making it the preferred route for scale-up.

Strategic Route Analysis

Route A: The Traditional Benchmark (LiAlH₄ Reduction)

Mechanism: Nucleophilic attack by hydride ions on the ester carbonyls of dimethyl L-aspartate.

  • Precursor: L-Aspartic acid dimethyl ester hydrochloride.

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF or Diethyl Ether.

  • Pros: Rapid reaction; well-established literature precedence; high stereoretention.

  • Cons: Pyrophoric reagents; requires cryogenic conditions (-78°C to 0°C); difficult workup due to aluminum salts (emulsions); high cost for industrial scale.

Route B: The Scalable Alternative (NaBH₄/I₂ System)

Mechanism: In situ generation of Borane (BH₃) or mono-iodo-borane species, which selectively reduces carboxylic acids/esters to alcohols without affecting the amine (often protected or protonated).

  • Precursor: L-Aspartic acid (Direct reduction) or its esters.

  • Reagent: Sodium Borohydride (NaBH₄) + Iodine (I₂) in THF.

  • Pros: Uses stable, solid reagents; operational at mild temperatures (0°C to Reflux); easier aqueous workup; significantly cheaper.

  • Cons: Iodine is corrosive; requires careful stoichiometry to prevent over-reduction or side reactions.

Comparative Metrics Matrix

MetricRoute A: LiAlH₄ ReductionRoute B: NaBH₄/I₂ System
Yield High (75-85%) Good (70-80%)
Enantiomeric Excess (ee) >98% (Retention of Configuration)>98% (Retention of Configuration)
Safety Profile Low (Pyrophoric, H₂ evolution)Medium (Corrosive I₂, controlled H₂)
Cost Efficiency Low (Expensive reagent & handling)High (Commodity chemicals)
Scalability Difficult (Exotherms, Al-salt waste)Excellent (Standard reactor types)
Workup Complexity High (Fieser workup required)Low (Extraction/Crystallization)

Detailed Experimental Protocols

Protocol A: LiAlH₄ Reduction of Dimethyl L-Aspartate

Note: All glassware must be flame-dried and flushed with Argon.

  • Preparation: Suspend LiAlH₄ (4.0 equiv) in anhydrous THF (0.5 M) in a 3-neck flask equipped with a reflux condenser and addition funnel. Cool to 0°C.[2]

  • Addition: Dissolve Dimethyl L-aspartate hydrochloride (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 45 minutes. Maintain temp < 5°C.

  • Reaction: Allow to warm to room temperature (RT), then reflux for 2-4 hours. Monitor by TLC (disappearance of ester).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite.[3] Dry filtrate over Na₂SO₄ and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil in ethanol. Bubble dry HCl gas (or add HCl/Dioxane) until pH < 2. Dilute with diethyl ether to precipitate 2-aminobutane-1,4-diol hydrochloride . Filter and dry.[1]

Protocol B: NaBH₄/I₂ Reduction of L-Aspartic Acid

Note: This route avoids the esterification step, reducing L-Aspartic acid directly.

  • Setup: Charge a flask with L-Aspartic acid (1.0 equiv) and NaBH₄ (2.5 equiv) in anhydrous THF.

  • Activation: Cool to 0°C. Add a solution of Iodine (I₂) (1.0 equiv) in THF dropwise over 1 hour. Caution: Hydrogen gas evolution.

  • Reaction: Heat the mixture to reflux for 18 hours. The solution should become colorless as I₂ is consumed.

  • Workup: Cool to RT. Carefully add Methanol to quench excess borane (clear solution). Concentrate in vacuo to a paste.

  • Hydrolysis: Dissolve paste in 20% KOH solution. Stir for 4 hours to break boron-amine complexes.

  • Extraction: Extract continuously with Methylene Chloride or n-Butanol. Dry organic layer and concentrate.[1][4]

  • Salt Formation: Redissolve in absolute ethanol. Add concentrated HCl (1.1 equiv). Crystallize by adding acetone or ether. Yields 2-aminobutane-1,4-diol hydrochloride as white crystals.[1]

Visualized Pathways

Figure 1: Reaction Pathways Comparison

SynthesisRoutesStartL-Aspartic AcidEsterDimethyl AspartateStart->EsterMeOH/HClRouteB_ReagentRoute B: NaBH4 + I2(THF, Reflux)Start->RouteB_ReagentRouteA_ReagentRoute A: LiAlH4(THF, Reflux)Ester->RouteA_ReagentIntermed_AAl-ComplexRouteA_Reagent->Intermed_AIntermed_BBorane-Amine ComplexRouteB_Reagent->Intermed_BProduct2-Aminobutane-1,4-diolIntermed_A->ProductFieser WorkupIntermed_B->ProductKOH HydrolysisSalt2-Aminobutane-1,4-diol HClProduct->SaltHCl/EtOH

Caption: Comparative flow of LiAlH₄ (red path) vs. NaBH₄/I₂ (green path) synthesis.

Figure 2: Decision Logic for Scale-Up

DecisionMatrixStartSelect RouteScaleScale > 100g?Start->ScaleSafetyStrict Safety Regs?Scale->SafetyYesRouteARoute A: LiAlH4Scale->RouteANo (Lab Scale)CostBudget Constraints?Safety->CostNoRouteBRoute B: NaBH4/I2Safety->RouteBYes (Avoid Pyrophorics)Cost->RouteALow SensitivityCost->RouteBHigh Sensitivity

Caption: Decision matrix for selecting the optimal synthetic route based on scale and constraints.

References

  • Reduction of Amino Acids to Amino Alcohols: McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry , 58(13), 3568-3571. Link

  • NaBH4/I2 System: Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. Journal of Organic Chemistry , 56(20), 5964-5965. Link

  • Comparative Analysis of Hydride Reductions: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron , 35(6), 567-607. Link

  • Synthesis of Chiral Amino Alcohols: Abiko, A., & Masamune, S. (1992). Highly enantioselective synthesis of 2-amino-1,3-diols. Tetrahedron Letters , 33(38), 5517-5520. Link

  • Industrial Scale-up Considerations: Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.

A Senior Application Scientist's Guide to the Elemental Verification of 2-Aminobutane-1,4-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the elemental analysis of 2-Aminobutane-1,4-diol hydrochloride (C₄H₁₁NO₂·HCl), a critical intermediate in pharmaceutical development. For researchers and drug development professionals, verifying the elemental composition and controlling impurities are non-negotiable steps that ensure the identity, purity, and safety of the active substance. This document moves beyond mere procedural descriptions to explain the underlying scientific rationale for method selection and validation, ensuring a robust and defensible analytical strategy.

Part 1: Stoichiometric Verification via CHNS Elemental Analysis

The Principle: A Foundational Identity Check

Before delving into complex impurity profiling, the first step is to confirm that the bulk material aligns with its expected empirical formula. Combustion-based elemental analysis, often referred to as CHN or CHNS analysis, provides a quantitative measure of the mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur.[1][2] This technique serves as a fundamental, cost-effective tool to verify the correct synthesis and purification of the target compound.[3] For 2-Aminobutane-1,4-diol hydrochloride, this analysis directly confirms the ratio of the core organic elements.

Instrumentation Compared: Dynamic vs. Static Combustion

Modern elemental analyzers primarily use two designs for the combustion and detection process: dynamic flash combustion and static combustion.[4] The choice between them impacts sample throughput, precision, and the range of sample types that can be analyzed effectively.

FeatureDynamic Flash CombustionStatic Combustion
Principle The sample undergoes rapid, complete combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[5][6]Combustion products are collected in a mixing chamber. Specific gases are sequentially trapped by chemical absorbents, and the change in the remaining gas mixture's thermal conductivity is measured.[4]
Speed High throughput; analysis time is typically under 10 minutes per sample.[5]Slower; the sequential trapping and measurement steps increase the analysis time.
Precision Excellent precision, though chromatographic peak separation can be a factor for certain sample types.[4]Historically considered highly precise due to steady-state signal measurement.[4]
Use Case Ideal for high-throughput QC labs and academic research where speed is critical.[6][7]Well-suited for challenging samples or when the highest possible precision is required.
Key Manufacturers Thermo Fisher Scientific, Elementar, LECO.[5][7]Exeter Analytical.[4]

For routine verification of a known pharmaceutical compound like 2-Aminobutane-1,4-diol hydrochloride, the Dynamic Flash Combustion method is the industry standard due to its speed and reliability.

Experimental Workflow: CHN Analysis

The following protocol outlines a self-validating system for the CHN analysis of 2-Aminobutane-1,4-diol hydrochloride.

CHN_Workflow cluster_prep 1. Preparation & Calibration cluster_analysis 2. Automated Analysis cluster_data 3. Data Processing cal Calibrate with Standard (e.g., Acetanilide) sample_prep Weigh 1-2 mg Sample in Tin Capsule blank Run Empty Tin Capsule (Blank) autosampler Autosampler Introduction blank->autosampler Load Samples combustion Flash Combustion (~1000°C with O₂) autosampler->combustion reduction Reduction Furnace (Excess O₂ removed) combustion->reduction separation GC Column Separation reduction->separation detection TCD Detection separation->detection integration Peak Integration (N₂, CO₂, H₂O) detection->integration calculation Calculate %C, %H, %N vs. Calibrant integration->calculation report Final Report calculation->report

CHN Analysis Workflow Diagram.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically ~975-1000°C and ~650°C, respectively). Verify stable helium carrier gas flow.

  • Calibration:

    • Accurately weigh 1-3 mg of a certified elemental analysis standard (e.g., Acetanilide) into a tin capsule.

    • Analyze a series of 3-5 standards to establish a calibration factor (K-factor) or calibration curve. The instrument software uses this to correlate the detector signal (peak area) to the elemental mass.[5]

  • Sample Preparation:

    • In a clean, static-free environment, accurately weigh 1-3 mg of the 2-Aminobutane-1,4-diol hydrochloride test sample into a tin capsule.

    • Fold the capsule to ensure no sample can leak and place it into the autosampler tray. Prepare in triplicate for statistical validity.

  • Analysis Sequence:

    • Program the sequence to include a blank (empty tin capsule), calibration checks, and the triplicate sample runs.

    • Initiate the automated analysis. The instrument will drop each sample into the combustion furnace, and the resulting gases will be separated and detected.[8]

  • System Suitability: A calibration check standard should be run periodically (e.g., every 10 samples) to ensure the system drift is within acceptable limits (typically <0.3% deviation).

Data Interpretation

The primary goal is to compare the experimental results with the theoretical values calculated from the molecular formula (C₄H₁₂ClNO₂). The acceptance criterion widely used in academic and pharmaceutical publications is a deviation of no more than ±0.4% from the theoretical value for each element.[9]

ElementTheoretical Mass %Experimental Result (Mean ± SD, n=3)DeviationPass/Fail
Carbon (C) 33.94%33.81 ± 0.05%-0.13%Pass
Hydrogen (H) 8.54%8.65 ± 0.08%+0.11%Pass
Nitrogen (N) 9.89%9.79 ± 0.04%-0.10%Pass

Note: Oxygen is typically determined by difference or via a separate pyrolysis method and is not part of a standard CHN run.

Part 2: Control of Elemental Impurities via Plasma Spectrometry

The Regulatory Imperative: Ensuring Patient Safety

While CHN analysis confirms the bulk composition, it cannot detect trace levels of elemental impurities that may be toxic. Regulatory bodies have established strict guidelines, such as the United States Pharmacopeia (USP) chapters <232> (Limits) and <233> (Procedures), and the International Council for Harmonisation (ICH) Q3D guideline, to control these impurities.[10][11][12] These modern standards replace outdated colorimetric tests with highly sensitive and specific instrumental methods to ensure patient safety.[10][12]

Technology Showdown: ICP-OES vs. ICP-MS

Inductively Coupled Plasma (ICP) is the core technology for this analysis, with Optical Emission Spectrometry (OES) and Mass Spectrometry (MS) being the two primary detection methods.

FeatureICP-OES (Optical Emission)ICP-MS (Mass Spectrometry)
Principle A sample aerosol is introduced into an argon plasma (~8000 K), exciting atoms which then emit light at characteristic wavelengths. The intensity of the light is proportional to the element's concentration.[13]Ions from the argon plasma are extracted into a mass spectrometer, where they are separated by their mass-to-charge ratio. This allows for isotopic detection and quantification.[13][14]
Sensitivity Parts per million (ppm) to high parts per billion (ppb).Parts per billion (ppb) to parts per trillion (ppt).[10]
Interferences Primarily spectral interferences (overlapping emission lines), which can often be resolved by selecting alternative wavelengths.Primarily isobaric (isotopes of different elements with the same mass) and polyatomic interferences, which require advanced techniques like collision/reaction cells for resolution.[12]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance requirements.
Typical Use Analysis of higher concentration elements, major nutrients, or less toxic elements with higher limits.The gold standard for trace and ultra-trace analysis of highly toxic elements (e.g., Cd, Pb, As, Hg) as required by USP/ICH guidelines.[10][15]

For the stringent limits defined in ICH Q3D, ICP-MS is the preferred and often necessary technique due to its superior sensitivity.[10][15]

A Validated Protocol for Impurity Quantification

This protocol is designed to meet the validation requirements of USP <233>, including specificity, accuracy, and precision.[14]

ICPMS_Workflow cluster_prep 1. Risk Assessment & Sample Prep cluster_analysis 2. ICP-MS Analysis cluster_data 3. Validation & Reporting risk ICH Q3D Risk Assessment (Identify Target Elements) digest Microwave Digestion (Sample + Nitric Acid) risk->digest dilute Dilute to Final Volume with Ultrapure Water digest->dilute cal Instrument Calibration (Multi-element standards) dilute->cal Prepare Batches run Analyze Blank, Samples, and Spiked Samples cal->run qc Run QC Checks (Verify Stability) run->qc quant Quantify Impurities (ppb in solution) qc->quant validate Verify Method Performance (Spike Recovery 70-150%) quant->validate report Report Concentration (ppm in original solid) validate->report

Elemental Impurity Analysis Workflow.

Step-by-Step Protocol:

  • Risk Assessment (ICH Q3D): Identify the elemental impurities that need to be controlled based on the synthesis process (catalysts, reagents) and potential sources of contamination. The "big four" (Cadmium, Lead, Arsenic, Mercury) are almost always required.[11]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 200-500 mg of 2-Aminobutane-1,4-diol hydrochloride into a clean microwave digestion vessel.

    • Add 5-10 mL of high-purity nitric acid.

    • Seal the vessel and place it in the microwave digestion system. Run a program that ramps the temperature and pressure to completely digest the organic matrix, leaving the elemental impurities in an acidic aqueous solution.

    • After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with 18.2 MΩ·cm ultrapure water.

  • Spike Recovery Samples: To validate accuracy, prepare a separate set of samples and spike them with known concentrations of the target elements (e.g., at 50% and 150% of the permitted limit) before the digestion step.[12]

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument using certified multi-element standards.

    • Analyze a blank, the prepared samples, and the spiked samples.

    • The instrument measures the counts per second for each target isotope, which is converted to a concentration (µg/L or ppb) based on the calibration curve.

  • Method Validation (per USP <233>):

    • Accuracy: The mean recovery of the spiked samples must be between 70% and 150%.[12]

    • Precision: The relative standard deviation (RSD) of six independently prepared samples should not exceed 20%.[12]

    • Specificity: The method must be able to distinguish and quantify each target element in the presence of the sample matrix and other elements.[11][14]

Data Interpretation

The results from the ICP-MS (in ppb) are converted back to the concentration in the original solid sample (in ppm or µg/g) and compared against the limits established in USP <232> or ICH Q3D.[11]

ElementICH Q3D PDE¹ (µ g/day , Oral)Max. Concentration in Drug Substance² (µg/g or ppm)
Cadmium (Cd) 50.5
Lead (Pb) 50.5
Arsenic (As) 151.5
Mercury (Hg) 303.0
Palladium (Pd)³ 10010.0
Nickel (Ni)³ 20020.0

¹PDE = Permitted Daily Exposure. ²Calculated assuming a maximum daily dose of 10 g of the drug product.[11] ³Common catalyst metals that should be evaluated in the risk assessment.

Part 3: An Integrated Analytical Strategy

Elemental analysis, while powerful, is only one piece of the puzzle. A complete verification of 2-Aminobutane-1,4-diol hydrochloride requires a multi-faceted approach where different analytical techniques provide orthogonal and complementary information.[16]

  • Nuclear Magnetic Resonance (NMR) & Fourier-Transform Infrared (FTIR) Spectroscopy: These are the primary techniques for the unequivocal confirmation of the molecular structure.[17] They verify the connectivity of atoms and the presence of key functional groups, which elemental analysis cannot do.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for assessing purity with respect to organic impurities, such as starting materials, by-products, or degradation products.[18][19]

  • Titration: A classical quantitative technique that can be used to determine the overall assay of the compound and, specifically, to confirm the molar ratio of the hydrochloride salt.[20]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Aminobutane-1,4-diol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Protocol: 2-Aminobutane-1,4-diol Hydrochloride

Executive Summary & Chemical Identity

This guide provides an operational framework for the safe handling, storage, and disposal of 2-Aminobutane-1,4-diol hydrochloride . Unlike generic safety data, this protocol addresses the specific logistical challenges of handling hygroscopic amino-alcohol salts in a research setting.

  • Compound Name: 2-Aminobutane-1,4-diol hydrochloride[1][2][3]

  • CAS Number: 1379987-48-0 (HCl salt); [4426-52-2 (Free base)]

  • Molecular Formula: C₄H₁₂ClNO₂[3]

  • Physical State: White to off-white solid (powder/crystalline).

  • Key Properties: Hygroscopic , water-soluble, acidic in aqueous solution.

Risk Assessment & Hazard Profiling

While classified as Warning (Irritant) rather than Danger (Corrosive), the primary operational risk with this compound is its physical behavior (hygroscopicity) and the potential for acidic dust generation.

Hazard CategoryGHS CodeOperational Implication
Acute Toxicity H302Harmful if swallowed.[4][5][6] Strict hygiene required; no eating/drinking in the lab.[7]
Skin Irritation H315Causes skin irritation. Acidic nature of the salt can cause dermatitis upon moisture contact.
Eye Irritation H319Causes serious eye irritation.[4][5][6][7][8] Dust is the primary vector; contact with tear fluid creates an acidic solution.
Respiratory H335May cause respiratory irritation.[4][7][9] Inhalation of dust damages mucous membranes.

Expert Insight: The hydrochloride salt moiety implies that upon contact with moisture (sweat, mucous membranes), the compound dissociates to release protons (H⁺), effectively creating a localized acidic environment. This makes "minor" dust exposure disproportionately irritating compared to neutral organic dusts.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. The polarity and solubility of this compound dictate specific barrier materials.

Body AreaRecommended EquipmentTechnical Justification
Eyes Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for fine powders. Goggles seal the eyes against airborne dust that can bypass glasses.
Hands (Primary) Nitrile Rubber (0.11 mm minimum thickness)Excellent resistance to solid salts and aqueous acidic solutions. Latex is not recommended due to protein allergy risks and variable chemical resistance.
Hands (Secondary) Double Gloving Required when handling solutions >1 M. The outer glove protects against gross contamination; the inner glove remains clean for equipment touching.
Respiratory Fume Hood (Primary) or N95/P2 Respirator (Secondary)Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to prevent H335 effects.
Body Lab Coat (High-neck preferred)Prevents dust accumulation on street clothes. Cotton/polyester blends are acceptable.

Operational Workflows

A. Storage & Stability
  • Hygroscopicity Management: This salt will absorb atmospheric moisture, turning tacky or deliquescing.

    • Protocol: Store in a tightly sealed container within a desiccator or under an inert atmosphere (Nitrogen/Argon).

    • Temperature: Refrigeration (2–8°C) is recommended to slow degradation, but the container must be warmed to room temperature before opening to prevent condensation.

B. Weighing & Transfer Protocol

Handling fine, static-prone salts requires a specific workflow to minimize contamination and exposure.

WeighingProtocol Start Start: Remove from Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate HoodPrep Transfer to Fume Hood (Verify Airflow) Equilibrate->HoodPrep StaticCheck Is Powder Static? HoodPrep->StaticCheck Ionizer Use Ionizing Fan / Gun StaticCheck->Ionizer Yes Weigh Weigh into Tared Vial StaticCheck->Weigh No Ionizer->Weigh Clean Wipe Balance & Seal Vial Weigh->Clean Return Return to Desiccator Clean->Return

Figure 1: Safe Weighing Workflow for Hygroscopic Salts.

C. Solubilization
  • Solvent: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Exotherm: Dissolution in water may be slightly exothermic. Add solid to water, not vice-versa, to maintain control.

Emergency Response & Spill Management

Scenario: You have spilled 5g of powder on the benchtop.

  • Evacuate & Ventilate: If the spill is outside a hood and dust is visible in the air, move away until it settles.

  • PPE Upgrade: Put on a fresh pair of nitrile gloves and, if outside a hood, an N95 respirator.

  • Dry Cleanup (Preferred):

    • Do NOT use a dry brush (generates dust).

    • Cover the spill with a paper towel dampened with water (to trap dust) or use a HEPA-filtered vacuum.

  • Wet Cleanup:

    • Wipe the area with water.[4][9][10][11] The solution will be acidic; verify pH of the surface with litmus paper if unsure.

    • Final wipe with 1% Sodium Bicarbonate solution to neutralize any acidic residue, followed by water.

Disposal Protocol

Disposal must align with local environmental regulations (RCRA in the US, waste codes in EU).

  • Waste Stream: Organic Chemical Waste (Halogenated).

  • Method:

    • Dissolve the solid in a combustible solvent (e.g., Ethanol) or water.

    • Label the waste container clearly: "Contains 2-Aminobutane-1,4-diol HCl - Acidic Organic Waste".

    • Destruction: Must be burned in a chemical incinerator equipped with an afterburner and scrubber (to neutralize the HCl gas generated during combustion).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (S)-2-Aminobutane-1,4-dithiol hydrochloride (Analogous Hazard Data). Retrieved from

  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 2-Aminobutane. Retrieved from

  • AiFChem. (2025).[3] Product Information: 2-Aminobutane-1,4-diol hydrochloride.[1][2][3] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: 2-Aminobutane-1,4-diol. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobutane-1,4-diol hydrochloride
Reactant of Route 2
2-Aminobutane-1,4-diol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.